4-Amino-2-benzooxazol-2-yl-phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMCQUVQZEYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-benzooxazol-2-yl-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the fluorescent compound 4-Amino-2-benzooxazol-2-yl-phenol (CAS No: 62129-02-6). Due to a notable lack of experimentally derived data in publicly accessible literature, this document primarily presents computed properties and contextualizes them with available information on analogous benzoxazole derivatives. This guide also explores the potential biological activities of this compound by examining the signaling pathways modulated by structurally related molecules. Detailed experimental protocols for the determination of key physicochemical parameters and general synthetic routes for benzoxazole derivatives are also provided to facilitate further research.
Introduction
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound are not available in the cited literature. The following tables summarize the basic identifiers and computed physicochemical properties for the target compound, alongside experimental data for structurally related analogs for comparative purposes.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4-amino-2-(1,3-benzoxazol-2-yl)phenol[2] |
| CAS Number | 62129-02-6 |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol [2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O[2] |
| InChI Key | JVPMCQUVQZEYKJ-UHFFFAOYSA-N[2] |
Computed Physicochemical Data
The following data for this compound has been computationally predicted and is provided by PubChem.
| Property | Computed Value |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 226.074227566 Da |
| Topological Polar Surface Area | 72.3 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 274 |
Source: PubChem CID 721870[2]
Physicochemical Data of Analogous Compounds
For contextual understanding, the following table presents available data for related benzoxazole derivatives. It is crucial to note that these values are not directly transferable to this compound but can offer insights into the expected range of properties for this class of compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol | C₁₅H₁₄N₂O₂ | 254.29 | Not Available | 4.0227[3] |
| 2-(1,3-benzoxazol-2-yl)-4-{[(2-chlorophenyl)methylidene]amino}phenol | C₂₀H₁₃ClN₂O₂ | 348.79 | Not Available | 5.7926[1] |
| 2-(1,3-benzoxazol-2-yl)-4-({[4-(benzyloxy)phenyl]methylidene}amino)phenol | C₂₇H₂₀N₂O₃ | 420.47 | Not Available | 6.3898[4] |
| 4-(Benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate | C₂₉H₁₇ClN₂O₇S | 572.98 | 177.5–179.5 | Not Available |
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound were identified, a structurally similar compound, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol , has been reported to modulate key cellular signaling pathways. This chlorinated analog is known to activate the Nrf2 pathway , which upregulates antioxidant genes, and to inhibit the NF-κB pathway , which is involved in inflammatory responses.[5] Given the structural similarity, it is plausible that this compound may exhibit similar activities. The following diagrams illustrate these potential signaling pathways.
Nrf2 Activation Pathway (Hypothesized)
Caption: Hypothesized activation of the Nrf2 antioxidant pathway.
NF-κB Inhibition Pathway (Hypothesized)
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Crosstalk between Nrf2 and NF-κB Pathways
The Nrf2 and NF-κB signaling pathways are known to have intricate crosstalk, where the activation of one can influence the other.[6][7][8][9][10] This interaction is crucial for maintaining cellular homeostasis.
Caption: Crosstalk between the Nrf2 and NF-κB signaling pathways.
Experimental Protocols
While specific experimental details for this compound are not published, the following are general and standard protocols for determining the key physicochemical properties of a novel compound.
Synthesis of this compound
A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[11] For the target compound, a plausible route would be the reaction of 2,4-diaminophenol with a suitable benzoic acid derivative, or the reaction of 4-amino-2-hydroxybenzoic acid with 2-aminophenol, often in the presence of a condensing agent like polyphosphoric acid (PPA) and heat.[11]
General Procedure:
-
A mixture of the appropriate 2-aminophenol derivative and the carboxylic acid is heated in a dehydrating agent such as polyphosphoric acid or Eaton's reagent.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acidic starting materials.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Determination of Solubility
Solubility can be determined in various solvents, including water and organic solvents relevant to biological and pharmaceutical applications.
Procedure (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the half-equivalence point of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound and can be determined by the shake-flask method.
Procedure:
-
A solution of the compound at a known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., UV-Vis, HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
This compound is a compound of interest with potential applications stemming from its fluorescent properties and the established biological activities of the benzoxazole scaffold. This guide highlights the significant gap in the experimental characterization of its physicochemical properties, a critical step for its advancement in any research or development pipeline. The provided computational data serves as a preliminary reference, and the outlined experimental protocols offer a clear path for future empirical studies. Furthermore, the exploration of potential signaling pathway modulation, based on a closely related analog, suggests promising avenues for biological investigation. It is imperative that future work focuses on the experimental determination of these fundamental properties to fully unlock the potential of this molecule.
References
- 1. Compound 2-(1,3-benzoxazol-2-yl)-4-{[(2-chlorophenyl)methylidene]amino}phenol -... [chemdiv.com]
- 2. 4-Amino-2-(1,3-benzoxazol-2-yl)phenol | C13H10N2O2 | CID 721870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol - Chemdiv [chemdiv.com]
- 4. Compound 2-(1,3-benzoxazol-2-yl)-4-({[4-(benzyloxy)phenyl]methylidene}amino)phenol... [chemdiv.com]
- 5. Buy 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | 293737-93-6 [smolecule.com]
- 6. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 9. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals | MDPI [mdpi.com]
- 10. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-2-benzooxazol-2-yl-phenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This technical guide focuses on the mechanism of action of 4-Amino-2-benzooxazol-2-yl-phenol and its 5-chloro derivative. While specific primary literature on these exact compounds is limited, this document consolidates the available information and provides a broader context based on the well-established activities of analogous benzoxazole compounds. We will explore the purported mechanisms of action, including interactions with key enzymes and signaling pathways, and provide representative experimental protocols and data to guide further research and drug development efforts.
Introduction to this compound
This compound and its derivatives are synthetic organic compounds built upon the benzoxazole core. The parent compound, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol (also known as 4APB), has been identified as a fluorescent molecule with applications in mycological studies. A notable derivative, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, has been reported to possess several distinct biological activities, positioning it as a compound of interest for further investigation.[5] This guide will delineate the known and purported mechanisms of action for these molecules.
Known and Purported Mechanisms of Action
4-Amino-2-(1,3-benzoxazol-2-yl)phenol (4APB)
The primary reported application of 4APB is in the study of fungal cell walls. It is a fluorescent compound that has been observed to induce morphological changes in the conidia of certain fungi, such as the transfer and swelling of their contents. This suggests an interaction with components of the fungal cell wall or membrane, although the precise molecular targets have not been fully elucidated. Its fluorescent properties are utilized for visualizing these interactions via fluorescence and epifluorescence microscopy.
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
-
Modulation of Oxidative Stress Enzymes: The compound is suggested to interact with key antioxidant enzymes, catalase and superoxide dismutase, which may contribute to its potential to mitigate cellular oxidative damage.[5]
-
Inhibition of Cyclooxygenase-2 (COX-2): It is reported to be an inhibitor of COX-2, an enzyme pivotal in the inflammatory cascade responsible for the synthesis of pro-inflammatory mediators.[5]
-
Activation of the Nrf2 Signaling Pathway: The compound is claimed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response that leads to the upregulation of a suite of protective genes.[5]
-
Inhibition of the NF-κB Signaling Pathway: It is also purported to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade in promoting inflammatory responses.[5]
Data Presentation: Biological Activities of Benzoxazole Derivatives
Due to the limited availability of quantitative data for the specific title compounds, the following tables summarize data for representative benzoxazole derivatives to illustrate the potential activities of this chemical class.
Table 1: COX-2 Inhibitory Activity of Representative Benzoxazole Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 (µg/ml) | Not Reported | [6] |
| 2-Amino benzoxazole-5-carbohydrazide Tosylate | 22.8 (µg/ml) | Not Reported | [6] |
| 2-Substituted Benzoxazole Derivative 3e | 0.57 | 242.4 | [7] |
| 2-Substituted Benzoxazole Derivative 3f | 0.61 | 186.8 | [7] |
Table 2: Antioxidant Activity of Representative Benzoxazole Derivatives
| Compound/Derivative | Assay | Antioxidant Activity (IC50 or % Inhibition) | Reference |
| Thieno[2',3':5,6]benzo[1,2-d]oxazole | DPPH Scavenging | 19.2% inhibition at 2.81 mM | [8] |
| 2-(2,4-dihydroxyphenyl)benzoxazole analog | DPPH Scavenging | Not specified | [9] |
| 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on | EROD Inhibition | 89% at 10⁻³ M | [10] |
Signaling Pathways and Proposed Interactions
Nrf2 Activation Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of cytoprotective genes, including those for antioxidant enzymes.
NF-κB Inhibition Pathway
The NF-κB pathway is central to inflammatory responses. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB. The freed NF-κB then moves into the nucleus to activate the transcription of pro-inflammatory genes. Inhibition of this pathway can occur at multiple steps, including the prevention of IκB degradation.
Representative Experimental Protocols
The following are detailed, representative methodologies for key experiments based on studies of analogous compounds.
In Vitro COX-2 Inhibition Assay (Chromogenic Assay)
This protocol is adapted from methodologies used for evaluating novel COX-2 inhibitors.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.
-
Add the test compound or reference inhibitor to the respective wells. Include a control well with DMSO only.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate, TMPD.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Nrf2 Activation Cellular Assay (Luciferase Reporter Assay)
This protocol is based on standard methods for assessing Nrf2 activation.[11][12]
Objective: To quantify the ability of the test compound to activate the Nrf2 signaling pathway in a cellular context.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound (dissolved in DMSO).
-
Positive control Nrf2 activator (e.g., sulforaphane).
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a multiplexed viability assay) to account for any cytotoxic effects.
-
Express the results as fold induction of luciferase activity over the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
NF-κB Inhibition Cellular Assay (Reporter Assay)
This protocol is a standard method for measuring the inhibition of NF-κB signaling.[13]
Objective: To determine the extent to which the test compound inhibits NF-κB transcriptional activity.
Materials:
-
A stable cell line expressing an NF-κB-dependent reporter (e.g., luciferase) (e.g., HEK293/NF-κB-luc).
-
Cell culture medium.
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Test compound (dissolved in DMSO).
-
Reference inhibitor.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with different concentrations of the test compound or reference inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours). Include an unstimulated control.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound and its 5-chloro derivative belong to a class of compounds with significant therapeutic potential. While the parent compound is primarily characterized as a fluorescent probe, its chloro-derivative is purported to act through multiple mechanisms, including the inhibition of COX-2 and the NF-κB pathway, and the activation of the Nrf2 pathway, positioning it as a potential anti-inflammatory and antioxidant agent. However, there is a clear need for primary, peer-reviewed research to substantiate these claims with quantitative data and detailed mechanistic studies. The representative protocols and contextual data provided in this guide offer a framework for researchers to systematically investigate these and other benzoxazole derivatives, paving the way for the potential development of novel therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | 293737-93-6 [smolecule.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activators of Nrf2 to Counteract Neurodegenerative Diseases | MDPI [mdpi.com]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a fluorescent heterocyclic compound with documented applications in mycological studies. While specific research on this molecule is nascent, this document synthesizes the available information and explores its broader therapeutic potential by examining the well-established biological activities of the core benzoxazole and aminophenol scaffolds. This guide covers known applications, potential pharmacological activities including antimicrobial and anticancer effects, detailed experimental protocols for relevant biological assays, and visual representations of experimental workflows and potential signaling pathways.
Introduction to 4-Amino-2-(1,3-benzoxazol-2-yl)phenol
4-Amino-2-(1,3-benzoxazol-2-yl)phenol, identified by the CAS number 62129-02-6, is a member of the benzoxazole family of heterocyclic compounds. Structurally, it features a phenol ring substituted with both an amino group and a benzoxazole moiety. This unique combination of functional groups bestows upon it interesting physicochemical properties, most notably its fluorescence.
Currently, the primary documented application of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is as a fluorescent compound for the investigation of fungal cell walls.[1] It has been observed to induce morphological alterations in the conidia of certain fungi, such as the transfer and swelling of cellular contents.[1] This suggests a potential mechanism of action involving interaction with or disruption of the fungal cell wall, a critical structure for fungal viability. The benzoxazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3][4][5][6] The aminophenol group is also a common feature in various bioactive molecules. Therefore, it is plausible that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol may exhibit a broader spectrum of biological activities beyond its current application.
Known Biological Activity: Antifungal Properties
The established biological effect of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is its utility as a fluorescent probe in mycology.[1] Its intrinsic fluorescence allows for the visualization and study of fungal structures, particularly the cell wall. The compound has been noted to cause distinct morphological changes in fungal conidia, including the transfer and swelling of their contents, which can be observed using fluorescence and epifluorescence microscopy.[1] This suggests a direct or indirect interaction with the fungal cell envelope, potentially disrupting its integrity or signaling pathways associated with cell morphology.
dot
Caption: Interaction with Fungal Cell Wall
Potential Biological Activities of the Benzoxazole Scaffold
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[2][3][4][5][6] This suggests that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol could possess similar activities.
Antimicrobial Activity
Numerous 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[3][7][8] They can act against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes, such as DNA gyrase.[3]
Anticancer Activity
Benzoxazole analogs have been extensively investigated for their anticancer properties.[9][10][11] These compounds have shown cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, and colon.[9][11] The proposed mechanisms of action are diverse and can include the inhibition of kinases, induction of apoptosis, and interference with DNA replication.
Anti-inflammatory and Analgesic Activity
Certain benzoxazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[2][6] These effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases.
Quantitative Data on Related Benzoxazole Derivatives
The following tables summarize quantitative data on the biological activities of various benzoxazole derivatives as reported in the literature. This data provides a reference for the potential potency of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2-Aryl benzoxazoles | E. coli | Potent activity at 25 µg/mL | [3] |
| N-phenyl-1,3-benzoxazol-2-amine | S. aureus | Moderate activity | [3] |
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | S. aureus, E. faecalis | 32 - 256 | [7] |
| Schiff's bases of 4-Benzoxazol-2-yl-phenylamine | B. subtilis, P. aeruginosa | Not specified, showed zone of inhibition | [8] |
Table 2: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Naphtho[1,2-d][1][3]oxazole with chlorine atom | HeLa, P338, B16 | 2.18 - 2.89 | [9][10] |
| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7, A549 | 5 - 20 | [9] |
| Tetrazole fused benzoxazoles | MCF-7, KB, Hop62, A-549 | Not specified, showed cytotoxicity | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of benzoxazole derivatives.
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[2][12]
Materials:
-
o-aminophenol
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol or Ethanol
-
Sodium bicarbonate solution
Procedure:
-
A mixture of o-aminophenol (1 equivalent) and the desired substituted benzoic acid (1 equivalent) is added to polyphosphoric acid.
-
The reaction mixture is heated at a temperature ranging from 150°C to 180°C for 3-5 hours, with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
-
The precipitated solid is neutralized with a sodium bicarbonate solution.
-
The solid product is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as methanol or ethanol.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol is adapted from methodologies used for screening novel benzoxazole derivatives.[3]
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Sterile filter paper discs
-
Sterile swabs
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri plates.
-
Inoculate the agar plates uniformly with the microbial suspension using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place discs with the standard antimicrobial drug and the solvent alone as positive and negative controls, respectively.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential anticancer agents.[11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow and Signaling Pathway Visualization
dot
Caption: Synthesis and Screening Workflow
Conclusion
4-Amino-2-(1,3-benzoxazol-2-yl)phenol is a fluorescent molecule with a confirmed application in the study of fungal cell walls. While comprehensive biological data on this specific compound is limited, its core benzoxazole and aminophenol structures are well-represented in a multitude of pharmacologically active agents. The extensive research on related benzoxazole derivatives strongly suggests that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol holds significant potential for a broader range of biological activities, including antimicrobial and anticancer effects. Further investigation into these potential therapeutic applications is warranted and could unveil novel lead compounds for drug discovery and development. The experimental protocols and workflows detailed in this guide provide a solid foundation for such future research endeavors.
References
- 1. 4-Amino-2-(1,3-benzoxazol-2-yl)phenol | 62129-02-6 | FA132654 [biosynth.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 12. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-benzooxazol-2-yl-phenol Derivatives: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-Amino-2-benzooxazol-2-yl-phenol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols to facilitate further research and development in this promising area.
Core Synthesis Strategies
The synthesis of the this compound core structure and its derivatives primarily relies on the condensation reaction between a substituted 2-aminophenol and a corresponding carboxylic acid or its derivative. Polyphosphoric acid (PPA) is a commonly employed cyclizing agent for this transformation, facilitating the formation of the benzoxazole ring at elevated temperatures.
A general synthetic route involves the reaction of 2,4-diaminophenol with a suitably substituted salicylic acid derivative in the presence of PPA. The amino group at position 4 of the phenol ring and the hydroxyl group at position 2 are key functionalities that can be further modified to generate a library of derivatives.
Alternative methods, such as microwave-assisted synthesis, have been explored to improve reaction efficiency, reduce reaction times, and often lead to higher yields. These greener chemistry approaches are becoming increasingly prevalent in the synthesis of heterocyclic compounds.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
The Emerging Potential of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the potential applications of a specific derivative, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a compound of growing interest in drug discovery. While direct extensive research on this particular molecule is emerging, this document consolidates the current understanding of its synthesis, and predicted biological activities based on data from structurally related aminobenzoxazole analogues. This guide provides a comprehensive overview of its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, supported by detailed experimental protocols and visual representations of relevant signaling pathways and workflows. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar benzoxazole derivatives.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring. This privileged scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] The planar nature of the benzoxazole ring system allows for effective interaction with various biological targets, making it a valuable pharmacophore in the design of novel therapeutic agents.[3] Derivatives of benzoxazole have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory properties.[1][4][5] The specific substitution patterns on the benzoxazole core play a crucial role in determining the compound's biological activity and target selectivity.
Synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol
The synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol can be achieved through the condensation of 2-aminophenol with a suitable carboxylic acid or its derivative. A general and efficient method involves the reaction of 2,4-diaminophenol with an appropriate benzoic acid derivative in the presence of a dehydrating agent or catalyst.
General Synthetic Pathway
A common approach to synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or ester. For the target molecule, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a plausible synthetic route starts from 2,4-diaminophenol and a salicylic acid derivative.
Caption: General synthetic scheme for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
Potential Applications in Medicinal Chemistry
Based on the extensive research on analogous aminobenzoxazole derivatives, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol holds significant promise in several therapeutic areas.
Anticancer Activity
Numerous benzoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[6][7] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
3.1.1. Inhibition of Tyrosine Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[9] The aminobenzoxazole scaffold is considered a key pharmacophore for interacting with the ATP-binding site of the kinase domain.[6]
3.1.2. Modulation of mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[10][] Dysregulation of the mTOR signaling pathway is a common feature in many cancers.[12] Some benzoxazole derivatives have been shown to inhibit the mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
Caption: Potential inhibition of the mTOR signaling pathway by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
Antimicrobial Activity
The benzoxazole scaffold is also a recognized pharmacophore for the development of antimicrobial agents.[15][16] Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[17] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.
3.2.1. Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response and immune regulation.[18][19] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and some cancers.[20] Certain benzoxazole derivatives have been found to inhibit NF-κB activation, suggesting their potential as anti-inflammatory agents.[21]
Caption: Potential inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
While specific quantitative data for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is limited in publicly available literature, the following tables summarize the reported activities of structurally similar aminobenzoxazole derivatives against various cancer cell lines and microbial strains. This data provides a valuable reference for predicting the potential potency of the title compound.
Table 1: Anticancer Activity of Aminobenzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aminobenzoxazole 1 | A549 (Lung) | 6.855 | [9] |
| Aminobenzoxazole 16 | MCF-7 (Breast) | 6.98 | [9] |
| Aminobenzoxazole 17 | MCF-7 (Breast) | 11.18 | [9] |
| Benzoxazole-pyrrolidinone 19 | SNB-75 (CNS) | 8.4 (nM) | [22] |
| Benzoxazole-pyrrolidinone 20 | SNB-75 (CNS) | 7.6 (nM) | [22] |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole 4b | Staphylococcus aureus | 12.5 | [17] |
| Benzoxazole 4c | Staphylococcus aureus | 12.5 | [17] |
| Benzoxazole 5a | Pseudomonas aeruginosa | 25 | [17] |
| Benzoxazole 4c | Candida albicans | 12.5 | [17] |
Detailed Experimental Protocols
Synthesis Protocol: Microwave-Assisted Synthesis of Benzoxazole Derivatives
This protocol describes a general and efficient method for synthesizing benzoxazole derivatives using microwave irradiation.
Caption: Workflow for microwave-assisted synthesis of benzoxazoles.
Materials:
-
2-Aminophenol derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Microwave reactor
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave process vial, combine the 2-aminophenol derivative, aromatic aldehyde, potassium carbonate, and iodine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120°C for 10 minutes).[23]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][24][25]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
4-Amino-2-(1,3-benzoxazol-2-yl)phenol (or derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[23]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[26]
Biochemical Assay Protocol: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.[8][27][28]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.[8]
Conclusion and Future Directions
4-Amino-2-(1,3-benzoxazol-2-yl)phenol represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related aminobenzoxazole derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial activities. The potential mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2, mTOR, and NF-κB, warrant further investigation.
Future research should focus on the comprehensive biological evaluation of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol to determine its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains. Further structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be crucial for optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[29] The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating and advancing research into the therapeutic potential of this intriguing molecule.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 21. selleckchem.com [selleckchem.com]
- 22. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. dovepress.com [dovepress.com]
- 29. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activities of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from studies on structurally analogous compounds, particularly 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, to project its potential pharmacological profile. This guide covers putative mechanisms of action, including antioxidant and anti-inflammatory effects, and explores its potential modulation of key cellular signaling pathways such as Nrf2 and NF-κB. Detailed, generalized experimental protocols for evaluating these activities in vitro are provided, alongside visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
4-Amino-2-(1,3-benzoxazol-2-yl)phenol belongs to the benzoxazole class of heterocyclic compounds, a scaffold known to be present in a variety of biologically active molecules with a wide range of therapeutic properties, including antimicrobial, antiviral, antioxidant, and antitumor effects. The unique structural arrangement of an aminophenol moiety linked to a benzoxazole core suggests a potential for diverse pharmacological activities. This document serves as a technical resource for researchers interested in the in vitro evaluation of this compound.
Putative Biological Activities and Mechanism of Action
Direct in vitro studies on 4-Amino-2-(1,3-benzoxazol-2-yl)phenol are not extensively reported. However, research on the closely related analogue, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, provides valuable insights into its likely biological functions.
Antioxidant Activity
The aminophenol and benzoxazole moieties suggest that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol may possess significant antioxidant properties. The chloro-analogue has been shown to interact with enzymes involved in the oxidative stress response, such as catalase and superoxide dismutase, suggesting a capacity to mitigate cellular damage from reactive oxygen species (ROS).
Anti-inflammatory Activity
The compound is predicted to exhibit anti-inflammatory effects. The chloro-derivative has been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of pro-inflammatory mediators like prostaglandins.
Modulation of Signaling Pathways
Studies on 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol indicate that it may influence critical cellular signaling pathways:
-
Nrf2 Pathway Activation: The compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes.
-
NF-κB Pathway Inhibition: It is also postulated to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. Inhibition of NF-κB would lead to a downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Quantitative Data Summary
As of the last update, specific quantitative in vitro data (e.g., IC₅₀, EC₅₀) for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is not available in the public domain. The following table is provided as a template for researchers to populate as data becomes available. For context, data for the related compound 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol would be inserted here when found in literature.
| Assay Type | Target/Endpoint | Test System | Result (e.g., IC₅₀) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | Data not available | |
| ABTS Radical Scavenging | Cell-free | Data not available | ||
| Anti-inflammatory | COX-2 Enzyme Inhibition | Cell-free/Cell-based | Data not available | |
| Signaling Pathway | Nrf2 Activation | Reporter Assay | Data not available | |
| NF-κB Inhibition | Reporter Assay | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for key in vitro experiments to characterize the biological activity of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a change in color from purple to yellow, which is quantified spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
COX-2 Inhibition Assay (Anti-inflammatory Activity)
Principle: This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase activity is monitored by the oxidation of a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified human or ovine COX-2 enzyme in the provided assay buffer.
-
Prepare a stock solution of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in DMSO.
-
Prepare the substrate solution (e.g., arachidonic acid) and the chromogenic probe solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Add the chromogenic probe.
-
Incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of COX-2 inhibition relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Nrf2/ARE Reporter Gene Assay (Signaling Pathway Modulation)
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-lactamase) under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) that has been stably transfected with an ARE-reporter construct.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol for a specified period (e.g., 18-24 hours).
-
Include a known Nrf2 activator as a positive control (e.g., sulforaphane).
-
-
Data Analysis:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Normalize the reporter activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Express the results as fold activation relative to the vehicle-treated control.
-
NF-κB Reporter Gene Assay (Signaling Pathway Modulation)
Principle: Similar to the Nrf2 assay, this assay uses a reporter gene driven by an NF-κB response element. Inhibition of the NF-κB pathway is measured as a decrease in reporter gene expression following stimulation with an activator (e.g., TNF-α or LPS).
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293 or THP-1) stably transfected with an NF-κB-reporter construct.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL).
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
-
Data Analysis:
-
Measure the reporter gene activity.
-
Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
-
Determine the IC₅₀ value for the inhibition of NF-κB signaling.
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the putative signaling pathways modulated by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and a general experimental workflow for its in vitro characterization.
Caption: Putative Nrf2 activation pathway by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
Caption: Putative NF-κB inhibition pathway by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
Caption: General experimental workflow for in vitro characterization.
Conclusion and Future Directions
While direct experimental evidence is currently sparse, the structural characteristics of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and data from its close analogues strongly suggest a promising profile as an antioxidant and anti-inflammatory agent, potentially acting through the modulation of the Nrf2 and NF-κB signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate the in vitro pharmacology of this compound. Future studies should focus on generating quantitative data for the activities proposed herein and expanding the investigation to other relevant endpoints, such as anti-cancer and antimicrobial activities, to fully elucidate the therapeutic potential of this benzoxazole derivative.
The Synthetic Versatility of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a key intermediate in organic synthesis. This document details its synthesis, chemical properties, and its emerging role in medicinal chemistry, particularly in the modulation of critical signaling pathways.
Chemical Profile and Properties
4-Amino-2-(1,3-benzoxazol-2-yl)phenol, with the molecular formula C₁₃H₁₀N₂O₂, is a member of the benzoxazole family of heterocyclic compounds.[1][2] Benzoxazoles are recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| CAS Number | 62129-02-6 | [1] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Insoluble in water | [3] |
Synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol
The primary synthetic route to 4-Amino-2-(1,3-benzoxazol-2-yl)phenol involves the condensation of 2-aminophenol with 5-aminosalicylic acid. This reaction is a cornerstone for the formation of the benzoxazole ring system.
Experimental Protocol: Condensation of 2-Aminophenol and 5-Aminosalicylic Acid
This protocol is based on established methods for the synthesis of 2-substituted benzoxazoles.[4][5]
Materials:
-
2-Aminophenol
-
5-Aminosalicylic acid
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent/catalyst
-
Ethanol or other suitable solvent for purification
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminophenol and 5-aminosalicylic acid.
-
Reaction: Add polyphosphoric acid as both a solvent and a catalyst. Heat the mixture to 200°C with continuous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a solvent like ethanol to yield the pure 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
| Reactants | Reaction Conditions | Yield | Reference |
| 2-Aminophenol, 5-Aminosalicylic Acid | 200°C, 4 hours | 75% | [6] |
General Synthetic Workflow
Synthetic workflow for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.
Role in Modulating Signaling Pathways
Benzoxazole derivatives have been shown to modulate key cellular signaling pathways, including the Nrf2 and NF-κB pathways. While specific studies on 4-Amino-2-(1,3-benzoxazol-2-yl)phenol are emerging, the activity of structurally similar compounds provides valuable insights into its potential therapeutic applications.
Nrf2 Signaling Pathway Activation
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[7] Electrophilic compounds, including some benzoxazole derivatives, can activate this pathway, leading to the expression of antioxidant and detoxification genes.[8][9]
Activation of the Nrf2 signaling pathway by benzoxazole derivatives.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation.[6] Its dysregulation is implicated in numerous chronic diseases.[6] Certain small molecules, including benzoxazole derivatives, have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[10][11]
Inhibition of the NF-κB signaling pathway by benzoxazole derivatives.
Applications in Organic Synthesis
4-Amino-2-(1,3-benzoxazol-2-yl)phenol serves as a versatile intermediate for the synthesis of more complex molecules. The amino and phenol functionalities provide reactive sites for further elaboration, enabling the construction of a diverse library of benzoxazole-containing compounds for various applications, including pharmaceuticals, agrochemicals, and materials science.[2] The benzoxazole core itself is a key pharmacophore found in numerous FDA-approved drugs.[2]
Conclusion
4-Amino-2-(1,3-benzoxazol-2-yl)phenol is a valuable building block in organic synthesis with significant potential in drug discovery. Its straightforward synthesis and the biological relevance of the benzoxazole scaffold make it an attractive target for further investigation. The ability of related compounds to modulate the Nrf2 and NF-κB pathways highlights the potential for developing novel therapeutics for a range of diseases characterized by oxidative stress and inflammation. This guide provides a foundational understanding for researchers to explore the full potential of this important chemical intermediate.
References
- 1. biosynth.com [biosynth.com]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-Amino-2-benzooxazol-2-yl-phenol: A Technical Guide to Solubility and Stability
For Immediate Release
This guide serves as a critical resource, furnishing detailed experimental protocols for determining the solubility and stability of 4-Amino-2-benzooxazol-2-yl-phenol, thereby empowering researchers to generate the precise data necessary for their work.
Physicochemical Properties and Analog Analysis
This compound is a molecule that combines the structural features of an aminophenol and a 2-phenylbenzoxazole. An understanding of these parent structures provides a foundational perspective on its likely physicochemical behavior.
-
Aminophenols : The aminophenol moiety, specifically the 4-aminophenol isomer, is known to be moderately soluble in alcohols and can be recrystallized from hot water.[1] However, 2- and 4-aminophenols are susceptible to oxidation, which can lead to coloration and degradation of the compound.[2]
-
Benzoxazoles : The benzoxazole ring system, particularly 2-phenylbenzoxazole, is generally characterized by its low solubility in water.[3] Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are noted for their stability and are often soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] The solubility of these compounds can be pH-dependent, with increased solubility in alkaline conditions due to the deprotonation of the phenolic hydroxyl group.[4]
Based on this, it is anticipated that this compound will exhibit limited aqueous solubility but will be soluble in polar organic solvents. Its stability is likely to be influenced by factors such as pH, light, and the presence of oxidizing agents, primarily due to the reactive aminophenol group.
Solubility Profile: A Predictive Overview and Experimental Protocol
While quantitative solubility data for this compound is not currently available, a qualitative prediction can be made based on its structural components.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low | The hydrophobic benzoxazole and phenyl rings likely dominate, leading to poor water solubility. |
| Polar Protic Solvents | Moderate to High | The amino and hydroxyl groups should allow for hydrogen bonding with solvents like ethanol and methanol. |
| Polar Aprotic Solvents | High | Solvents like DMSO and DMF are expected to be effective due to their polarity and ability to solvate the molecule. |
| Nonpolar Solvents | Low | The polar functional groups will likely hinder solubility in solvents such as hexane and toluene. |
To determine the precise solubility, the following detailed experimental protocol is recommended.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This method is a widely accepted approach for determining the thermodynamic solubility of a compound.[2][5]
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, DMSO, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Perform the experiment in triplicate for each solvent.
References
In-Depth Technical Guide: 4-Amino-2-(1,3-benzoxazol-2-yl)phenol (CAS Number 62129-02-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties and uses of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol (4A-BOP), CAS Number 62129-02-6. This compound is a fluorescent molecule primarily utilized in the study of fungal cell walls. This document collates available data on its chemical and physical properties, proposes a likely synthetic pathway, and outlines a general protocol for its application in fungal cell wall imaging. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.
Chemical and Physical Properties
4-Amino-2-(1,3-benzoxazol-2-yl)phenol, hereafter referred to as 4A-BOP, is a heterocyclic aromatic compound. Its structure features a benzoxazole core attached to an aminophenol moiety. This combination of functional groups is likely responsible for its fluorescent properties.
| Property | Value | Source |
| CAS Number | 62129-02-6 | N/A |
| Molecular Formula | C₁₃H₁₀N₂O₂ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 173-175 °C | N/A |
| Boiling Point (Predicted) | 425.3 ± 35.0 °C | N/A |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 8.86 ± 0.43 | N/A |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O | |
| InChI | InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | N/A |
Note: Much of the physicochemical data beyond the basic molecular formula and weight are predicted values and await experimental verification.
Synthesis
A likely precursor for 4A-BOP would be 2,4-diaminophenol and 2-hydroxybenzoic acid (salicylic acid) or one of its activated forms (e.g., acid chloride, ester). The reaction typically proceeds via cyclization, often under acidic conditions and with heating.
Caption: Proposed synthetic pathway for 4A-BOP.
Generalized Experimental Protocol for Benzoxazole Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminophenol derivative (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or a high-boiling point solvent like xylene).
-
Addition of Reagents: Add the carboxylic acid derivative (1-1.2 equivalents) and a catalyst if required. Common catalysts include polyphosphoric acid (PPA), mineral acids, or Lewis acids.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: This is a generalized protocol, and the specific conditions (solvent, temperature, catalyst, and reaction time) would need to be optimized for the synthesis of 4A-BOP.
Analytical Data
Specific analytical data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for 4A-BOP are not available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed for characterization.
Uses in Research
The primary application of 4A-BOP is as a fluorescent stain for the visualization of fungal cell walls. It has been noted to cause morphological changes in the conidia of some fungi, including the transfer and swelling of their contents. This suggests its potential utility in studying fungal morphology, development, and the effects of antifungal agents.
Proposed Mechanism of Action
The precise mechanism of how 4A-BOP binds to the fungal cell wall has not been elucidated in the available literature. Fluorescent brighteners used for fungal staining, such as Calcofluor White, are known to bind to chitin, a major component of the fungal cell wall. It is plausible that 4A-BOP interacts with chitin or other polysaccharides in the fungal cell wall through non-covalent interactions, such as hydrogen bonding or van der Waals forces, leading to its localization and fluorescence.
Caption: Hypothesized mechanism of 4A-BOP interaction with fungal cells.
Experimental Protocol: Fungal Cell Wall Staining
A specific, validated protocol for staining with 4A-BOP is not available. The following is a generalized protocol adapted from standard procedures for fluorescent staining of fungi, which should be optimized for the specific fungal species and experimental conditions.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 4-Amino-2-(2-hydroxyphenyl)benzoxazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(2-hydroxyphenyl)benzoxazole is a fluorescent probe belonging to the hydroxyphenyl benzoxazole (HBO) family of compounds. These molecules are known for their unique photophysical properties, primarily governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon excitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to a large Stokes shift and environment-sensitive fluorescence. This characteristic makes 4-Amino-2-(2-hydroxyphenyl)benzoxazole and its derivatives valuable tools for various applications in biological and chemical sensing.
The presence of the amino group on the phenyl ring can further modulate the photophysical properties of the parent HBO molecule, potentially enhancing its utility as a fluorescent probe. Applications of this and similar compounds include the detection of metal ions, imaging of biological structures such as fungal cell walls, and probing the microenvironment of macromolecules.
Photophysical Properties
Table 1: Photophysical Properties of Related Hydroxyphenyl Benzoxazole Derivatives
| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Solvent/Conditions |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | ~330-360 | ~430-530 (Keto emission) | Variable | Low nanosecond range | Dependent on solvent polarity |
| Amino-substituted HBO derivatives | Red-shifted compared to HBO | Red-shifted compared to HBO | Generally moderate | Low nanosecond range | Dependent on solvent and substitution position |
| Zinbo-5 (a benzoxazole-based zinc sensor) | ~370 (Zn-bound) | ~420 (Zn-bound) | 0.1 (Zn-bound) | Not specified | Aqueous buffer |
Note: The data presented is generalized from multiple sources on related compounds and should be considered as an estimate. Experimental determination of the photophysical properties of 4-Amino-2-(2-hydroxyphenyl)benzoxazole is highly recommended for specific applications.
Synthesis Protocol
This protocol is a general method adapted from the synthesis of similar benzoxazole derivatives and may require optimization.
Reaction: Condensation of 2,4-diaminophenol with salicylic acid.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,4-diaminophenol dihydrochloride and salicylic acid.
-
Add polyphosphoric acid (PPA) to the flask in excess (e.g., 10-20 times the weight of the reactants).
-
Heat the mixture with stirring to 150-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to approximately 80-100 °C.
-
Carefully and slowly pour the hot reaction mixture into a beaker of ice-cold deionized water with vigorous stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 4-Amino-2-(2-hydroxyphenyl)benzoxazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow for Synthesis
Caption: A general workflow for the synthesis of 4-Amino-2-(2-hydroxyphenyl)benzoxazole.
Application 1: Fluorescent Staining of Fungal Cell Walls
4-Amino-2-(1,3-benzoxazol-2-yl)phenol has been reported to be useful for studying fungal cell walls, causing morphological changes in conidia. This protocol provides a general guideline for using the probe for fungal cell wall imaging.[1]
Materials:
-
4-Amino-2-(2-hydroxyphenyl)benzoxazole stock solution (e.g., 1-10 mM in DMSO)
-
Fungal culture of interest (e.g., liquid culture or mycelia on agar)
-
Phosphate-buffered saline (PBS) or appropriate culture medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Protocol:
-
Preparation of Fungal Sample:
-
For liquid cultures, centrifuge a small aliquot of the culture to pellet the fungal cells. Resuspend the pellet in fresh culture medium or PBS.
-
For mycelia on agar, a small section of the fungal colony can be excised and placed on a microscope slide with a drop of PBS.
-
-
Staining:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in PBS or culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Add the probe working solution to the fungal sample and incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, the sample can be washed by centrifuging (for liquid cultures) and resuspending in fresh PBS, or by gently rinsing the mycelia on the slide with PBS.
-
-
Microscopy:
-
Place a drop of the stained fungal suspension on a microscope slide and cover with a coverslip. For mycelia, ensure the sample is properly mounted in a drop of PBS.
-
Observe the sample using a fluorescence microscope. Use an excitation wavelength in the range of 340-380 nm and collect the emission in the blue-green region (e.g., 420-550 nm). The exact filter set will depend on the determined spectral properties of the probe.
-
Workflow for Fungal Cell Wall Imaging
References
protocol for staining fungal cell walls with 4-Amino-2-benzooxazol-2-yl-phenol
Disclaimer: A specific, validated protocol for staining fungal cell walls using 4-Amino-2-benzooxazol-2-yl-phenol could not be identified in the reviewed literature. However, this document provides a detailed protocol for Calcofluor White , a widely used and functionally similar fluorescent stain that also contains a benzoxazole-derived structure. Calcofluor White is a non-specific fluorochrome that binds to cellulose and chitin, which are abundant in fungal cell walls.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals for the microscopic detection of fungal elements.
Introduction and Principle
Calcofluor White (CFW) is a fluorescent dye that serves as a rapid and sensitive method for the detection of fungi and other organisms containing cellulose or chitin in their cell walls.[2][3] The dye non-specifically binds to these polysaccharides.[4] When exposed to long-wave ultraviolet (UV) or short-wave visible light, the bound CFW fluoresces, making the fungal elements appear as bright apple-green or blue-white against a darker background, depending on the microscope's filter combination.[2][4] This staining technique is more sensitive than traditional methods like the potassium hydroxide (KOH) wet mount for visualizing fungal hyphae and yeasts.[2] To enhance visualization, a clearing agent such as 10% potassium hydroxide (KOH) is often used to dissolve host tissue cells.[5] Evans Blue can be incorporated as a counterstain to reduce background fluorescence from tissues.[3]
Materials and Reagents
-
Calcofluor White Stain Solution:
-
10% Potassium Hydroxide (KOH) Solution:
-
Potassium hydroxide: 10 g
-
Distilled water: 90 ml
-
Glycerol: 10 ml[2]
-
-
Specimen: Clinical samples (e.g., skin scrapings, sputum, tissue sections), fungal cultures.
-
Equipment:
Quantitative Data Summary
| Parameter | Value | Reference |
| Stain Concentration | ||
| Calcofluor White M2R | 0.1% (w/v) or 1 g/L | [2][3] |
| Evans Blue (Counterstain) | 0.05% (w/v) or 0.5 g/L | [2][3] |
| Reagent Concentration | ||
| Potassium Hydroxide (KOH) | 10% | [1][2] |
| Microscopy Settings | ||
| Excitation Wavelength (λEx) | ~355 - 380 nm | [2][3] |
| Emission Wavelength (λEm) | ~433 - 475 nm | [2][3] |
| Incubation Time | ||
| Direct Wet Mount | 1 minute | [1][3][5] |
| Fixed Smears | 1 minute | [5] |
| Tissue Sections | 5 minutes | [5] |
| Magnification | 100x to 400x | [1][2][3] |
Experimental Protocols
Protocol for Direct Examination of Wet Mounts (e.g., Sputum, Skin Scrapings)
-
Place one drop of the specimen onto a clean glass microscope slide.[1]
-
Add one drop of 10% KOH solution (especially for skin and nail samples to clear tissue).[2][3]
-
Add one drop of Calcofluor White stain solution and mix gently.[1][5]
-
Let the slide stand for 1 minute to allow for clearing and staining.[1][3]
-
Examine the slide under a fluorescence microscope using UV excitation.[1][3]
Protocol for Fixed Smears or Tissue Sections
-
Prepare the specimen on a clean glass slide. For tissue sections, deparaffinize and rehydrate as per standard histological procedures.[5]
-
Fix the slide in methanol for 2 minutes and then air dry.[5]
-
Add one drop of 10% KOH (Reagent A in some kits) and gently mix.[5]
-
Add one drop of Calcofluor White stain (Reagent B).[5]
-
Allow the stain to act for 1 minute (for smears) or 5 minutes (for tissue sections).[5]
-
Gently rinse with demineralized water to remove excess stain.[5]
-
Mount with a coverslip.[5]
-
Examine under a fluorescence microscope.
Expected Results
-
Positive Result: Fungal elements (hyphae, yeasts), cysts of Acanthamoeba and Pneumocystis, and microsporidia spores will fluoresce a brilliant apple-green or bright blue-white.[2][3][4] The fluorescence of fungal elements should be more intense than any background fluorescence.[3]
-
Background: Tissue cells and other debris may fluoresce a reddish-orange or show faint yellowish-green fluorescence, especially if Evans Blue is used as a counterstain.[2][3]
-
Artifacts: Cotton fibers will fluoresce strongly and must be differentiated from fungal hyphae based on morphology.[3]
Visualizations
Caption: Experimental workflow for fungal cell wall staining.
References
- 1. static.igem.org [static.igem.org]
- 2. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Antimicrobial Activity Assays of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The benzoxazole scaffold is a key structural motif in various pharmacologically active agents.[1][3] This document provides an overview of the antimicrobial activity of benzoxazole derivatives, with a focus on assay methodologies and data interpretation. While specific data for 4-Amino-2-benzooxazol-2-yl-phenol was not prominently available in the reviewed literature, the following sections summarize findings for structurally related benzoxazole compounds and provide generalized protocols for assessing their antimicrobial potential.
The antimicrobial efficacy of benzoxazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][4] Their mechanism of action is an area of active investigation, with some studies suggesting that these compounds may exert their antibacterial effects through the inhibition of essential enzymes like DNA gyrase.[5][6]
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) data for various benzoxazole derivatives against selected microbial strains as reported in the literature. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Derivative 5k | Candida albicans (azole-resistant) | 16 | [7] |
| Derivative 6a | Candida albicans (azole-resistant) | 16 | [7] |
| Derivative 5i | Candida glabrata | >16 (53.0 ± 3.5% R at 16 µg/mL) | [7] |
| Derivative B7 | Pseudomonas aeruginosa isolate | 16 | [7] |
| Derivative B11 | Pseudomonas aeruginosa isolate | 16 | [7] |
| Compound 21 | Escherichia coli | Potent activity at 25 µg/mL | [4] |
| Compound 18 | Escherichia coli | Potent activity at 25 µg/mL | [4] |
Note: The specific structures of the numbered derivatives are detailed in the cited literature. The data presented here is for illustrative purposes to highlight the range of activity exhibited by this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the antimicrobial activity of novel compounds. The following are generalized protocols for common antimicrobial susceptibility tests based on methods described for benzoxazole derivatives.[4][7][8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compounds (benzoxazole derivatives)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial cultures (standard strains and clinical isolates)
-
Spectrophotometer or plate reader
-
Positive control (e.g., Cefixime for bacteria, Griseofulvin for fungi)[4]
-
Negative control (broth with inoculum, no compound)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve the test compound)
Procedure:
-
Preparation of Test Compound Solutions: Dissolve the benzoxazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with broth to create a series of two-fold dilutions to achieve the desired final concentrations in the microtiter plate wells.
-
Inoculum Preparation: Grow microbial cultures overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. For fungi, adjust the spore suspension to a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the appropriate broth to each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound dilutions to the respective wells, resulting in a final volume of 200 µL per well.
-
Inoculate each well (except the negative control) with 10 µL of the prepared microbial suspension.
-
Include positive, negative, and solvent controls on each plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity. The results can also be read using a plate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Agar Disc Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
Materials:
-
Test compounds (benzoxazole derivatives)
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Positive control discs (e.g., Ciprofloxacin for bacteria, Nystatin for fungi)[8]
-
Negative control discs (impregnated with solvent)
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly swabbed onto the surface of an MHA plate.
-
Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the test compound solution and allowed to dry. The discs are then placed on the surface of the inoculated agar plate.
-
Controls: Positive and negative control discs are also placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Proposed Mechanism of Action: DNA Gyrase Inhibition
Some studies suggest that the antibacterial activity of certain benzoxazole derivatives may be due to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[5][6]
Caption: Proposed mechanism of action for benzoxazole derivatives via DNA gyrase inhibition.
General Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening novel compounds for antimicrobial activity.
Caption: A generalized workflow for the screening and development of antimicrobial compounds.
References
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Synthesis of Benzoxazole Derivatives from 2-Aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The protocols outlined below focus on the versatile precursor, 2-aminophenol, and detail various synthetic strategies to obtain 2-substituted benzoxazoles.
Introduction
Benzoxazole derivatives are scaffolds renowned for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6] The synthesis of these molecules is a key focus in drug discovery and development. The most common and direct approach involves the condensation of 2-aminophenols with various electrophilic partners, followed by cyclodehydration to form the benzoxazole ring.[1][7] This document outlines several effective methodologies for this transformation.
General Reaction Pathway
The fundamental reaction for the synthesis of 2-substituted benzoxazoles from 2-aminophenol involves two key steps: the formation of an N-(2-hydroxyphenyl)amide or a similar intermediate, followed by intramolecular cyclization and dehydration.
Caption: General reaction pathway for benzoxazole synthesis.
Experimental Protocols
Several methods for the synthesis of benzoxazole derivatives from 2-aminophenol are described below, each with distinct advantages concerning reaction conditions, substrate scope, and efficiency.
Protocol 1: One-Pot Synthesis from Carboxylic Acids using Methanesulfonic Acid
This protocol describes a convenient one-pot synthesis of 2-substituted benzoxazoles catalyzed by methanesulfonic acid.[8][9]
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid
-
Methanesulfonic acid (CH₃SO₃H)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).
-
Carefully add methanesulfonic acid (3.0 mmol) to the mixture with stirring.
-
Heat the reaction mixture to 100 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids
Microwave irradiation offers a rapid and efficient method for the synthesis of benzoxazoles.[10]
Materials:
-
2-Aminophenol
-
Substituted carboxylic acid
-
Microwave-safe reaction vessel
-
Microwave reactor
-
TLC plates
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[7]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 150 W, 120 °C) for 15-30 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).
-
Purify the product by column chromatography on silica gel.[1]
Protocol 3: Synthesis from Aldehydes using a Magnetic Nanoparticle Catalyst
This "green" chemistry approach utilizes a recyclable catalyst and solvent-free conditions.[11]
Materials:
-
2-Aminophenol
-
Substituted benzaldehyde
-
LAIL@MNP (Lewis acid ionic liquid supported on magnetic nanoparticles) catalyst
-
Ultrasonic bath
-
External magnet
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, mix 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and LAIL@MNP (4.0 mg).[11]
-
Sonicate the mixture at 70 °C for 30 minutes.[11]
-
After reaction completion (monitored by GC-MS), add ethyl acetate (15 mL).[11]
-
Recover the catalyst using an external magnet.[11]
-
Dry the organic layer with magnesium sulfate and remove the solvent under vacuum.[11]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various benzoxazole derivatives.
Table 1: Methanesulfonic Acid-Catalyzed Synthesis of 2-Substituted Benzoxazoles
| Entry | Carboxylic Acid | 2-Aminophenol | Product | Yield (%) |
| 1 | Benzoic acid | 2-Aminophenol | 2-Phenylbenzoxazole | 95 |
| 2 | 4-Chlorobenzoic acid | 2-Aminophenol | 2-(4-Chlorophenyl)benzoxazole | 92 |
| 3 | Acetic acid | 2-Aminophenol | 2-Methylbenzoxazole | 85 |
| 4 | Benzoic acid | 4-Methyl-2-aminophenol | 5-Methyl-2-phenylbenzoxazole | 93 |
Data compiled from representative procedures.
Table 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles
| Entry | Carboxylic Acid | Power (W) | Time (min) | Yield (%) |
| 1 | Benzoic acid | 150 | 15 | 90 |
| 2 | 4-Nitrobenzoic acid | 150 | 20 | 88 |
| 3 | Phenylacetic acid | 150 | 25 | 82 |
Data compiled from representative procedures.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of benzoxazole derivatives.
Caption: General workflow for benzoxazole synthesis.
Biological Significance and Signaling Pathways
Benzoxazole derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in Cancer Cell Line Studies
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the investigation of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and its derivatives in cancer cell line studies. While direct and extensive research on this specific molecule is limited, this guide leverages findings from structurally similar benzoxazole compounds to provide a comprehensive framework for its evaluation as a potential anti-cancer agent. The protocols outlined herein cover essential assays for determining cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-cancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of crucial protein kinases and signaling pathways involved in cancer progression.[5][6][7] This document focuses on providing a practical guide for researchers interested in studying the anti-cancer potential of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a member of this promising family. The methodologies described are based on established protocols for analogous compounds and are intended to be adapted for the specific experimental context.
Overview of Benzoxazole Derivatives in Cancer Research
Studies on various benzoxazole derivatives have demonstrated their efficacy against a range of cancer cell lines. The anti-proliferative activity is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with signaling cascades that are essential for tumor growth and survival.
Cytotoxic Activity
Numerous benzoxazole derivatives have exhibited potent cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are summarized in the table below, showcasing their activity across different cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 (Breast) | 0.028 | [6] |
| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MDA-MB (Breast) | 0.022 | [6] |
| 4-(Naphtho[1,2-d][5][6]oxazol-2-yl)benzene-1,3-diol analog with Chlorine | Multiple | 2.18–2.89 | [8] |
| 2-amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 | [8] |
| Pyrrol-2-yl derivative (15) | MCF-7 (Breast) | 4.29 | [9] |
| Compound 13 (benzoxazole derivative) | MDA-MB-231 | 7.52 | [10] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS) | <10 (65.12% PGI) | [11] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 (Lung) | <10 (55.61% PGI) | [11] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 (CNS) | <10 (54.68% PGI) | [11] |
PGI: Percent Growth Inhibition
Mechanism of Action
The anti-cancer effects of benzoxazole derivatives are often mediated through the induction of apoptosis. This can be triggered by various upstream signals, including the inhibition of key survival pathways. For instance, some derivatives have been shown to downregulate the NF-κB signaling pathway, which is a critical regulator of inflammation, cell survival, and proliferation.[6] This inhibition can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins, ultimately leading to caspase activation and programmed cell death.[6] Furthermore, some benzoxazole compounds have been identified as inhibitors of protein kinases such as AKT and ABL, and as inhibitors of angiogenesis through the VEGFR-2 pathway.[7][12]
Experimental Protocols
The following protocols provide a general framework for the in vitro evaluation of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-Amino-2-(1,3-benzoxazol-2-yl)phenol (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with 4-Amino-2-(1,3-benzoxazol-2-yl)phenol at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-AKT, total AKT, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Proposed Signaling Pathway of Action
The following diagram illustrates a plausible signaling pathway through which 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and its derivatives may induce apoptosis in cancer cells, based on the literature for related compounds.[6]
Caption: Proposed mechanism of apoptosis induction by benzoxazole derivatives.
Experimental Workflow
The diagram below outlines a typical workflow for the initial in vitro evaluation of a novel anti-cancer compound.
Caption: General workflow for testing a new anti-cancer compound.
Conclusion
4-Amino-2-(1,3-benzoxazol-2-yl)phenol belongs to a class of compounds with demonstrated potential as anti-cancer agents. The application notes and protocols provided in this document offer a solid foundation for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. The suggested experiments, from initial cytotoxicity screening to more detailed mechanistic studies, will enable a comprehensive evaluation of its therapeutic potential. Further studies, including in vivo models, will be necessary to fully elucidate its clinical promise.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | 293737-93-6 | Benchchem [benchchem.com]
- 6. medicinescience.org [medicinescience.org]
- 7. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Evaluating the Anticancer Activity of Benzoxazole Compounds: Application Notes and Protocols
Introduction
Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2] These compounds can function as structural isosteres of natural nucleic acid bases, allowing for interaction with biological polymers.[1] The evaluation of their anticancer potential requires a systematic approach, employing a series of well-established in vitro and in vivo assays to determine their efficacy and elucidate their mechanism of action. This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the anticancer activity of novel benzoxazole compounds.
Section 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer compounds is typically performed using in vitro cell-based assays.[3][4] These methods are cost-effective, less time-consuming than animal studies, and allow for the screening of a large number of compounds to select promising candidates for further testing.[3]
A typical workflow for the in vitro evaluation of a benzoxazole compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon)[7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzoxazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.[5][6]
-
Solubilization: For adherent cells, carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Data Analysis and Presentation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of % viability versus compound concentration.
Table 1: Cytotoxicity of Benzoxazole Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole-A | MCF-7 (Breast) | 15.2 ± 1.8 |
| Benzoxazole-A | A549 (Lung) | 22.5 ± 2.1 |
| Benzoxazole-A | HT-29 (Colon) | 18.9 ± 1.5 |
| Benzoxazole-B | MCF-7 (Breast) | 8.7 ± 0.9 |
| Benzoxazole-B | A549 (Lung) | 12.1 ± 1.3 |
| Benzoxazole-B | HT-29 (Colon) | 9.5 ± 1.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer[11]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Data Analysis and Presentation: The flow cytometer will generate dot plots separating the cell population into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
Table 2: Apoptotic Effect of Benzoxazole-B on A549 Cells
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Benzoxazole-B (12 µM) | 45.8 ± 3.1 | 30.2 ± 2.5 | 24.0 ± 1.9 |
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[12][14] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount.
Materials:
-
Cold 70% ethanol[15]
-
Propidium Iodide (PI) staining solution (containing RNase A)[14]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the benzoxazole compound as described for the apoptosis assay.
-
Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15] Fix for at least 30 minutes at 4°C.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis and Presentation: A histogram of fluorescence intensity versus cell count is generated. Software is used to model the peaks and calculate the percentage of cells in G0/G1, S, and G2/M phases.
Table 3: Effect of Benzoxazole-B on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 55.4 ± 3.2 | 30.1 ± 2.1 | 14.5 ± 1.5 |
| Benzoxazole-B (12 µM) | 25.2 ± 2.5 | 15.8 ± 1.8 | 59.0 ± 4.1 |
Section 2: Elucidation of Mechanism of Action
After confirming the anticancer activity, the next step is to investigate the underlying molecular mechanism.
Western blotting is used to detect specific proteins in a sample and can help identify the molecular targets of a compound.[16] For example, one could investigate the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) or key signaling pathways.[17]
Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then detected using specific primary and secondary antibodies.[16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
Procedure:
-
Cell Lysis: Treat cells with the benzoxazole compound, wash with ice-cold PBS, and lyse with cold lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control (e.g., β-actin or GAPDH).
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival, and is frequently dysregulated in cancer.[19][20][21] Some benzoxazole derivatives have been shown to target components of this pathway.[22][23]
Section 3: In Vivo Evaluation of Anticancer Efficacy
Promising compounds selected from in vitro screening must be evaluated in animal models to assess their therapeutic efficacy and toxicity in a whole organism.[3][4][24]
This is the most common in vivo model, where human tumor cells are implanted into immunodeficient mice.[25][26]
Principle: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the benzoxazole compound, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, for enhancing tumor take)
-
Benzoxazole compound formulated in a suitable vehicle (e.g., PBS, corn oil)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, often mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the benzoxazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose. The control group receives the vehicle only.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size, or for a set duration. Monitor mice for signs of toxicity (e.g., weight loss, behavioral changes). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Data Analysis and Presentation: The primary endpoint is typically tumor growth inhibition (TGI). Plot the mean tumor volume for each group over time.
Table 4: In Vivo Efficacy of Benzoxazole-B in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1550 ± 210 | - |
| Benzoxazole-B | 25 | 780 ± 150 | 49.7 |
| Benzoxazole-B | 50 | 455 ± 110 | 70.6 |
This document outlines a comprehensive, multi-faceted methodology for the preclinical evaluation of benzoxazole compounds as potential anticancer agents. By systematically applying these in vitro and in vivo protocols, researchers can effectively screen novel compounds, determine their potency, and gain critical insights into their mechanisms of action, thereby identifying promising candidates for further development in oncology.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ajphs.com [ajphs.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-2-(benzooxazol-2-yl)-phenol in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-Amino-2-(benzooxazol-2-yl)-phenol as a potential fluorescent probe for the detection of specific metal ions. While direct experimental data for this specific application is not extensively available in current literature, these protocols are based on the known fluorescent properties of benzoxazole derivatives and their common application as chemosensors. The methodologies outlined here provide a framework for the synthesis, characterization, and utilization of this compound in screening for and quantifying metal ions.
Introduction
Benzoxazole derivatives are a well-established class of heterocyclic compounds known for their significant fluorescent properties. Their rigid, planar structure and conjugated π-system often lead to strong luminescence, which can be modulated by the presence of specific analytes, including metal ions. The interaction between the benzoxazole derivative and a metal ion can lead to fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching, providing a measurable signal for detection.
4-Amino-2-(benzooxazol-2-yl)-phenol possesses key functional groups—an amino group and a hydroxyl group—that can act as a chelating moiety for metal ions. This chelation is hypothesized to alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This characteristic makes it a promising candidate for the development of selective and sensitive metal ion sensors.
Synthesis of 4-Amino-2-(benzooxazol-2-yl)-phenol
A common and effective method for the synthesis of 4-Amino-2-(benzooxazol-2-yl)-phenol involves the condensation of 2,4-diaminophenol with salicylic acid.
Materials and Reagents
-
2,4-Diaminophenol dihydrochloride
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Experimental Protocol
-
In a 250 mL round-bottom flask, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and salicylic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to the flask, ensuring the reactants are fully submerged and a stirrable paste is formed.
-
Fit the flask with a reflux condenser and heat the mixture to 150-160°C with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to approximately 80-90°C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing ice-cold deionized water while stirring vigorously. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with deionized water to remove any remaining salts.
-
Recrystallize the crude product from hot ethanol to obtain purified 4-Amino-2-(benzooxazol-2-yl)-phenol.
-
Dry the purified product in a vacuum oven at 60°C.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Proposed Mechanism of Metal Ion Detection
The proposed signaling pathway for metal ion detection by 4-Amino-2-(benzooxazol-2-yl)-phenol involves the chelation of a metal ion by the amino and hydroxyl groups on the phenol ring. This interaction is expected to modulate the photophysical properties of the molecule.
Caption: Proposed mechanism of metal ion detection.
Experimental Protocol for Metal Ion Detection
This protocol outlines a general procedure for evaluating the efficacy of 4-Amino-2-(benzooxazol-2-yl)-phenol as a fluorescent sensor for various metal ions.
Materials and Reagents
-
Stock solution of 4-Amino-2-(benzooxazol-2-yl)-phenol (1 mM in DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, etc.) (10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Experimental Workflow
Application Notes and Protocols for Imaging Mitochondria with Benzoxazole-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzoxazole-based fluorescent probes for the visualization and analysis of mitochondria in live cells. The following protocols and data are intended to serve as a foundation for developing robust and reproducible mitochondrial imaging assays.
Introduction
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Visualizing these organelles in living cells is crucial for understanding their function in both physiological and pathological states. Benzoxazole-based fluorescent probes are a class of dyes that can be used for mitochondrial imaging. These probes typically accumulate in mitochondria due to the negative mitochondrial membrane potential, allowing for the visualization of mitochondrial morphology, distribution, and, in some cases, function.
Data Presentation: Photophysical Properties of Mitochondrial Probes
The selection of an appropriate fluorescent probe is critical for successful mitochondrial imaging. The following table summarizes the key photophysical properties of a commercially available benzoxazole-related probe, DASPEI, and several benzothiazole-based probes for comparison.
| Probe Name | Core Structure | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| DASPEI | Styryl Pyridinium | 461[1] | 589[1] | 128 | Not Reported | Methanol[1] |
| ~470[2] | 560-570[2] | ~90-100 | Not Reported | In living cells (phospholipids)[2] | ||
| BzT-OH | Benzothiazole | 390 | 472 | 82 | 0.50 | DMSO |
| 420 | 520 | 100 | 0.56 | PBS (pH 8.0)[3] | ||
| BzT-OAc | Benzothiazole | 381 | 460 | 79 | 0.52 | DMSO |
| Not Reported | 474 | Not Reported | 0.21 | PBS (pH 7.4)[3] | ||
| C4 | Benzoxazole-Pt Complex | Not Reported | Not Reported | Not Reported | 0.48 | Not Reported[4] |
Experimental Protocols
The following are detailed protocols for staining mitochondria in live adherent and suspension cells using benzoxazole-based probes.
Reagent Preparation
-
Probe Stock Solution (1 mM):
-
Dissolve the lyophilized benzoxazole-based probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Staining Solution (25-500 nM):
-
On the day of the experiment, thaw a vial of the 1 mM stock solution.
-
Dilute the stock solution in a pre-warmed (37°C) live-cell imaging medium (e.g., phenol red-free DMEM or HBSS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental setup, but a starting range of 25-500 nM is recommended.[5]
-
Staining Protocol for Adherent Cells
-
Cell Seeding: Plate adherent cells on sterile glass-bottom dishes or chambered cover slides suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed (37°C) live-cell imaging medium.[5]
-
Staining: Add the prepared working staining solution to the cells, ensuring the entire surface of the cells is covered.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with 5% CO2.[5] The optimal incubation time may vary depending on the cell type and probe concentration.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.[5]
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.
Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest the suspension cells and pellet them by centrifugation (e.g., 5 minutes at 400 x g).
-
Resuspension and Staining: Carefully aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed working staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions, protected from light.
-
Washing: Centrifuge the cells to pellet them, remove the staining solution, and resuspend the cell pellet in fresh, pre-warmed live-cell imaging medium or buffer.
-
Imaging: The cells can be analyzed via flow cytometry or mounted on a microscope slide for fluorescence microscopy.
Mandatory Visualizations
Signaling Pathway of Probe Accumulation
Caption: Mitochondrial probe accumulation is driven by the organelle's membrane potential.
Experimental Workflow
Caption: A streamlined workflow for staining and imaging mitochondria in live cells.
Logical Relationship: Mitochondrial Health and Fluorescence
Caption: Mitochondrial fluorescence intensity correlates with mitochondrial health.
References
- 1. biotium.com [biotium.com]
- 2. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Benzoxazole-Based Platinum Photosensitizer Complexes: Photophysical Properties and Photocytotoxicity Evaluation Against Breast and Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Novel Antibacterial Agents from Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antibacterial agents derived from the benzoxazole scaffold. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2] This document outlines the synthesis, in vitro evaluation, and potential mechanisms of action of these compounds, offering a practical guide for researchers in the field of antimicrobial drug discovery.
Introduction to Benzoxazole Derivatives as Antimicrobial Agents
Benzoxazole derivatives are characterized by a fused benzene and oxazole ring system. This privileged scaffold has been the subject of extensive research in medicinal chemistry due to its presence in various biologically active molecules.[1] A number of synthetic benzoxazole-based compounds have demonstrated potent activity against a range of pathogenic microbes, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1] Their therapeutic potential stems from their ability to target essential bacterial pathways, with some studies suggesting DNA gyrase as a key molecular target.[3][4] The versatility of the benzoxazole core allows for chemical modifications at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5]
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various benzoxazole derivatives against a selection of Gram-positive and Gram-negative bacteria, as reported in the scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives against Gram-Positive Bacteria
| Compound ID | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) | Bacillus subtilis (μg/mL) | Reference |
| Compound A | 16 | 16 | - | [7] |
| Compound B | ≤ 4 | - | - | [1] |
| Compound C | 15.6 | - | - | [8] |
| Compound D | - | - | 1.14 x 10⁻³ µM | [9] |
| Ofloxacin (Standard) | - | - | - | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives against Gram-Negative Bacteria
| Compound ID | Escherichia coli (μg/mL) | Klebsiella pneumoniae (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| Compound A | 128 | 64 | - | [7] |
| Compound B | 7.81 | 3.91 | - | [8] |
| Compound C | 1.40 x 10⁻³ µM | - | 2.57 x 10⁻³ µM | [9] |
| Ofloxacin (Standard) | - | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of novel benzoxazole-based antibacterial agents.
General Synthesis of Benzoxazole Derivatives
A common method for synthesizing the benzoxazole scaffold involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[10] The following is a generalized protocol that can be adapted based on the specific target molecule.
Protocol 3.1.1: Synthesis of 2-Substituted Benzoxazoles
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol or a mixture of polyphosphoric acid (PPA).
-
Reagent Addition: Add the desired carboxylic acid or acid chloride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If PPA is used, pour the mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. If an organic solvent is used, it may be removed under reduced pressure.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 2-substituted benzoxazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of a compound against a specific microorganism.[11][12]
Protocol 3.2.1: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test benzoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Cytotoxicity Assessment
It is crucial to evaluate the cytotoxicity of novel antibacterial agents to assess their safety profile.[15] The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Protocol 3.3.1: MTT Cell Viability Assay
-
Cell Culture:
-
Plate mammalian cells (e.g., Vero, NIH/3T3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.[15]
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.[16]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes in the development of benzoxazole-based antibacterial agents.
Caption: Experimental workflow for developing benzoxazole antibacterial agents.
Caption: Proposed mechanism of action: DNA gyrase inhibition.
Caption: Key elements of structure-activity relationships (SAR).
References
- 1. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. [PDF] Novel Benzoxazoles: Synthesis and Antibacterial, Antifungal, and Antitubercular Activity against Antibiotic-Resistant and -Sensitive Microbes | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Amino-2-benzooxazol-2-yl-phenol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a promising scaffold for drug discovery. The protocols detailed below are based on established methods for the synthesis of analogous benzoxazole derivatives and are intended to serve as a foundational guide for researchers.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The rigid benzoxazole core provides a versatile scaffold for the development of novel therapeutic agents. The specific compound, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, incorporates key pharmacophoric features that suggest its potential as a candidate for targeted therapies. One notable area of interest is the inhibition of histone demethylases, such as JMJD3, where the 2-(benzoxazol-2-yl)phenol scaffold has shown promise.[1][2][3]
Synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol
The synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol can be achieved through the condensation of 2-aminophenol with 5-aminosalicylic acid. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the benzoxazole ring.
Proposed Synthetic Scheme
A plausible and efficient method for the synthesis involves the reaction of 2-aminophenol with 5-aminosalicylic acid in the presence of a catalyst such as ammonium chloride in ethanol.[4]
References
- 1. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-benzooxazol-2-yl-phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 4-Amino-2-benzooxazol-2-yl-phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely recognized and direct method for synthesizing this compound is the condensation reaction between 5-Aminosalicylic acid and 2-Aminophenol.[1] This reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which promotes the cyclization to form the benzoxazole ring.
Q2: What are the critical parameters to control for maximizing the yield?
A2: To maximize the yield, it is crucial to control the reaction temperature, reaction time, and the purity of the starting materials. The ratio of the condensing agent (e.g., PPA) to the reactants also plays a significant role. An optimal temperature range is generally required to ensure the reaction proceeds to completion without significant decomposition of reactants or products.
Q3: What are the potential side reactions or impurities I should be aware of?
A3: In polyphosphoric acid-mediated reactions, potential side reactions include incomplete cyclization, leading to the formation of an intermediate amide. Additionally, at elevated temperatures, there is a risk of polymerization or charring of the reactants. The presence of residual starting materials and the formation of colored byproducts are also common impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system, typically a mixture of polar and non-polar solvents, should be determined empirically.
Q5: What is a suitable method for the purification of the final product?
A5: Purification of this compound can be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel can also be employed for higher purity, with a gradient elution system of ethyl acetate and hexane or dichloromethane and methanol. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inactive or insufficient condensing agent. 4. Impure starting materials. | 1. Increase reaction time or temperature gradually while monitoring with TLC. 2. Ensure the reaction temperature does not exceed the decomposition point of the compounds. Consider a lower reaction temperature for a longer duration. 3. Use a fresh batch of polyphosphoric acid or increase the ratio of PPA to reactants. 4. Purify starting materials (5-Aminosalicylic acid and 2-Aminophenol) before the reaction. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Extended reaction time at elevated temperatures. | 1. Reduce the reaction temperature. A step-wise increase in temperature might be beneficial. 2. Monitor the reaction closely with TLC and stop the reaction as soon as the starting materials are consumed. |
| Product is Difficult to Purify (Multiple Spots on TLC) | 1. Presence of multiple side products. 2. Incomplete cyclization. 3. Presence of unreacted starting materials. | 1. Optimize reaction conditions (temperature, time) to minimize side product formation. 2. Ensure sufficient reaction time and an adequate amount of condensing agent. 3. Use column chromatography with a carefully selected eluent system for separation. |
| Product Contaminated with Starting Materials | 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants. | 1. Extend the reaction time until TLC analysis shows the absence of starting materials. 2. Ensure an equimolar ratio of 5-Aminosalicylic acid and 2-Aminophenol. |
Experimental Protocols
Synthesis of this compound via Polyphosphoric Acid (PPA) Catalysis
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required to achieve the highest possible yield.
Materials:
-
5-Aminosalicylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add 5-Aminosalicylic acid (1 equivalent) and 2-Aminophenol (1 equivalent).
-
To this mixture, add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 (PPA:reactants).
-
Heat the reaction mixture with stirring to 180-200°C.
-
Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to approximately 100°C.
-
Carefully pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data
The following table summarizes typical yields for the synthesis of 2-arylbenzoxazole derivatives under various conditions. While specific data for this compound is limited, these examples provide a general reference for expected yields.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol, Benzoic Acid | Polyphosphoric Acid | 180-200 | 4 | ~85 | General procedure |
| 2-Aminophenol, Aromatic Aldehyde | FeCl3/Toluene | 110 | 24 | 50-96 | [2] |
| 2-Aminophenol, Aromatic Aldehyde | Cu2O/DMSO | Room Temp | 2-5 | 70-95 | [3] |
| 2-Aminophenol, Aromatic Aldehyde | TiO2-ZrO2/Acetonitrile | 60 | 0.25-0.42 | 83-93 | [3] |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic
References
Technical Support Center: Benzoxazole Fluorescent Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzoxazole-based fluorescent dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are benzoxazole fluorescent dyes and what are their common applications?
A1: Benzoxazole dyes are a class of fluorescent molecules characterized by a fused benzene and oxazole ring system. They are valued in biological imaging for their diverse photophysical properties, including a broad spectral range and, in some cases, environment-sensitive fluorescence.[1][2] Common applications include:
-
Nucleic Acid Staining: Certain benzoxazole derivatives, like Oxazole Yellow (YO-PRO®-1) and its dimer (YOYO®-1), are high-affinity DNA intercalators used to stain the nuclei of dead or fixed cells.[3][4][5]
-
Sensing Specific Analytes: Modified benzoxazole probes have been designed to detect specific ions like Fe³⁺ and Zn²⁺, or changes in pH.[6][7]
-
Live-Cell Imaging: Due to their chemical stability and potential for cell permeability, various benzoxazole probes are employed in live-cell imaging to study dynamic cellular processes.[8][9]
-
Amyloid Fibril Detection: Some benzoxazole dyes can bind to amyloid protein aggregates, making them useful in the study of neurodegenerative diseases.[10]
Q2: What makes benzoxazole dyes sensitive to their environment?
A2: Many benzoxazole dyes exhibit solvatochromism, meaning their absorption and emission spectra are influenced by the polarity of their microenvironment.[11] This property arises from changes in the dye's dipole moment upon excitation. In a more polar solvent, the emission wavelength often shifts (typically to a longer wavelength, a red-shift), and the fluorescence quantum yield may decrease.[11] This sensitivity can be advantageous for probing local environments within cells but can also be a source of experimental variability if not properly controlled.
Q3: What is dye aggregation and how can it affect my benzoxazole staining?
A3: Dye aggregation is a common phenomenon where fluorescent molecules, especially those with planar aromatic structures, self-associate in solution, particularly at high concentrations.[12][13] This can lead to a significant decrease in fluorescence intensity, known as aggregation-caused quenching (ACQ), and may also cause shifts in the absorption and emission spectra.[12][13] In staining experiments, aggregation can result in punctate, non-specific staining and an overall weak signal.
Q4: How can I minimize photobleaching when using benzoxazole dyes?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] To minimize photobleaching with benzoxazole dyes, you can:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade mounting medium for fixed cell imaging.
-
For live-cell imaging, work to minimize exposure time and choose the most photostable dye available for your application.[8]
-
Ensure your imaging buffer is optimized for live-cell health to reduce phototoxicity, which can exacerbate photobleaching.[9]
Troubleshooting Guide
This guide addresses common issues encountered during benzoxazole fluorescent staining experiments in a question-and-answer format.
Problem 1: Weak or No Fluorescence Signal
Q: I am not seeing any signal, or the signal is very weak. What could be the cause?
A: This is a common issue with several potential causes. Refer to the troubleshooting workflow below and the detailed explanations.
-
Suboptimal Dye Concentration:
-
Cause: The concentration of the benzoxazole dye may be too low for detection or too high, leading to aggregation and fluorescence quenching.[12][13]
-
Solution: Perform a concentration titration to determine the optimal staining concentration for your specific dye and experimental setup. Start with the concentration recommended in the literature or by the manufacturer, if available.
-
-
Incorrect Microscope Settings:
-
Cause: The excitation light source and emission filter do not match the spectral properties of the benzoxazole dye.
-
Solution: Verify the excitation and emission maxima of your specific dye (see table below and manufacturer's data). Ensure that your microscope's filter cubes or spectral detectors are appropriate for these wavelengths.
-
-
Poor Permeabilization (for intracellular targets in fixed cells):
-
Cause: If the target of your benzoxazole dye is inside the cell, the cell membrane must be permeabilized to allow the dye to enter. Inadequate permeabilization will prevent staining.
-
Solution: For fixed cells, use a suitable permeabilizing agent like Triton X-100 or saponin.[14][15] The choice and concentration of the agent may need to be optimized.
-
-
Target Abundance or Accessibility:
-
Cause: The target molecule may be absent or at a very low concentration in your cells. For some targets in fixed samples, the fixation process can mask the binding site.
-
Solution: Use a positive control cell line or tissue known to express the target. For fixed samples, you may need to perform an antigen retrieval step, although this is more common for antibody-based staining.
-
-
Photobleaching:
-
Cause: The fluorescent signal may have been destroyed by excessive exposure to the excitation light during sample preparation or imaging.[8]
-
Solution: Minimize the sample's exposure to light. Use neutral density filters to reduce the intensity of the excitation light and use the shortest possible exposure times. For fixed samples, use an anti-fade mounting medium.
-
Problem 2: High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to see the specific signal. What can I do?
A: High background can obscure your signal and is often caused by non-specific binding of the dye or autofluorescence.
-
Excessive Dye Concentration:
-
Cause: Using too high a concentration of the benzoxazole dye can lead to non-specific binding to cellular components.
-
Solution: Reduce the dye concentration. Perform a titration to find the lowest concentration that gives a good signal-to-noise ratio.
-
-
Inadequate Washing:
-
Cause: Insufficient washing after staining can leave unbound dye in the sample, contributing to background fluorescence.
-
Solution: Increase the number and/or duration of wash steps after dye incubation. Use an appropriate wash buffer, such as phosphate-buffered saline (PBS).
-
-
Dye Aggregation:
-
Cause: Aggregates of the benzoxazole dye can bind non-specifically to cellular structures, appearing as bright, punctate spots.[12][13]
-
Solution: Prepare fresh dye solutions and consider filtering the working solution before use. Optimize the solvent for your dye to minimize aggregation; some dyes are more prone to aggregation in aqueous buffers.
-
-
Cellular Autofluorescence:
-
Cause: Cells naturally contain molecules (e.g., NADH, flavins) that fluoresce, particularly in the green part of the spectrum. This can be a problem with blue or green-emitting benzoxazole dyes.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use a dye with a longer emission wavelength (e.g., red or far-red). For fixed cells, treatment with a quenching agent like sodium borohydride may help.
-
Problem 3: Unexpected Fluorescence Emission Color or Location
Q: The fluorescence I'm observing is at a different wavelength than expected, or the staining pattern is not what I anticipated. Why is this happening?
A: This can be a particular issue with solvatochromic benzoxazole dyes.
-
Solvatochromism:
-
Cause: The emission spectrum of your benzoxazole dye may be shifting due to the polarity of its binding environment within the cell.[11] For example, a dye might emit in the green spectrum when bound to lipids but shift towards the blue in a more aqueous environment.
-
Solution: This is an inherent property of the dye. It is important to characterize the emission spectrum of your dye in different solvents to understand its solvatochromic behavior. When interpreting your results, consider that the emission color may provide information about the local environment of the dye's target.
-
-
Non-Specific Binding to Different Cellular Compartments:
-
Cause: The dye may have affinity for multiple cellular structures with different polarities, leading to multi-color emission from different locations.
-
Solution: Co-stain with well-characterized organelle markers to identify the structures being stained. Careful image analysis using spectral imaging and unmixing may be necessary to separate the different emission signals.
-
Quantitative Data Summary
The photophysical properties of benzoxazole dyes can vary significantly depending on their specific chemical structure and the solvent environment. The following table summarizes representative data for some benzoxazole derivatives. Note: Always refer to the manufacturer's datasheet for the specific dye you are using.
| Dye Name/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Notes |
| Oxazole Yellow (YO-PRO®-1) | ~491 (with DNA) | ~506 (with DNA) | Not specified | High (with DNA) | Cell-impermeant nucleic acid stain.[4] Fluorescence is significantly enhanced upon binding to DNA.[5] |
| Oxazole Yellow Homodimer (YOYO®-1) | ~491 (with DNA) | ~508 (with DNA) | Not specified | High (with DNA) | Dimeric version of Oxazole Yellow with very high affinity for DNA.[3] |
| 2-phenacylbenzoxazole difluoroboranes | 350 - 410 | Varies | 23,000 - 42,500 | 0.005 - 0.98 | A series of BODIPY dyes with benzoxazole, showing a wide range of properties.[16] |
| Benzoxazole-Rhodamine Probe for Fe³⁺ | ~530 | ~571 | Not specified | Not specified | A "turn-on" probe where fluorescence increases upon binding to Fe³⁺.[6] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a general framework for staining fixed cells with a benzoxazole dye. Optimization of dye concentration, incubation time, and wash steps is crucial.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Interaction of Oxazole Yellow Dyes with DNA Studied with Hybrid Optical Tweezers and Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers [mdpi.com]
Technical Support Center: Mitigating Photobleaching of 4-Amino-2-benzooxazol-2-yl-phenol in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of the fluorescent probe 4-Amino-2-benzooxazol-2-yl-phenol during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescent signal, which can compromise image quality, reduce the duration of time-lapse imaging, and affect the accuracy of quantitative measurements. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule.[1]
Q2: How can I tell if the signal loss from my this compound staining is due to photobleaching?
A2: Photobleaching typically manifests as a gradual and irreversible decrease in fluorescence intensity specifically in the areas that are repeatedly illuminated. Regions of the sample that have not been exposed to the excitation light will retain their initial brightness. This is distinct from issues like dye leakage, where the signal might decrease more uniformly across the entire cell.
Q3: Are there general strategies I can immediately implement to reduce photobleaching?
A3: Yes, several general strategies can significantly reduce photobleaching:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a sufficient signal-to-noise ratio.[1]
-
Use Appropriate Filters: Employ neutral density filters to reduce the intensity of the excitation light without changing its spectral properties.[1][3]
-
Work Efficiently: Locate the region of interest using transmitted light or lower magnification before switching to fluorescence imaging to minimize the sample's exposure to high-intensity light.[4]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting or imaging medium.[1][2]
Troubleshooting Guides
Problem 1: Rapid loss of fluorescence signal during time-lapse imaging.
This is a classic sign of photobleaching. The following troubleshooting steps can help you mitigate this issue.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
| Parameter | Initial Setting (High Photobleaching) | Recommended Setting (Reduced Photobleaching) | Expected Outcome |
| Laser Power / Lamp Intensity | 80-100% | 10-50% (or lowest possible for good signal) | Slower rate of photobleaching. |
| Exposure Time | >500 ms | 50-200 ms | Reduced photon dose per image, preserving the fluorophore. |
| Frame Rate (Time-lapse) | High (e.g., >1 frame/sec) | Lower (e.g., 1 frame/5-10 sec or longer) | Less frequent excitation cycles, extending fluorophore life. |
| Binning | 1x1 | 2x2 or 4x4 | Increases camera sensitivity, allowing for lower exposure times. |
Problem 2: Low initial fluorescence signal, making it difficult to reduce excitation intensity.
If the initial signal is weak, you may be tempted to increase the excitation power, which will exacerbate photobleaching. Here are some alternative approaches.
Caption: Strategies to improve initial signal without increasing excitation power.
Experimental Protocols
Protocol 1: Preparation of Antifade Mounting Medium for Fixed Cells
This protocol describes the preparation of a common antifade mounting medium using n-propyl gallate (NPG).
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-propyl gallate (NPG)
-
Stained coverslips with this compound
Procedure:
-
Prepare a 10x stock solution of PBS.
-
To prepare the mounting medium, mix 90 ml of glycerol with 10 ml of 10x PBS.
-
Add 0.1 g of n-propyl gallate to the glycerol/PBS mixture.
-
Gently heat the solution to 50-70°C and stir until the NPG is completely dissolved. Be patient, as this can take some time.
-
Allow the solution to cool to room temperature.
-
Aliquot the mounting medium into small, light-protected tubes and store at -20°C.
-
To mount, add a small drop of the antifade medium to the stained cells on the coverslip and invert it onto a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
Protocol 2: Live-Cell Imaging with an Oxygen Scavenging System
This protocol outlines the use of a glucose oxidase and catalase (GODCAT) oxygen scavenging system for live-cell imaging.[5]
Materials:
-
Live-cell imaging medium (e.g., DMEM without phenol red)
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Cells stained with this compound
Procedure:
-
Prepare a stock solution of 100 mg/ml glucose in water and filter-sterilize.
-
Prepare a stock solution of 10 mg/ml glucose oxidase in PBS and a stock solution of 1 mg/ml catalase in PBS. Store both at 4°C for short-term use or -20°C for long-term storage.
-
On the day of the experiment, prepare the final imaging medium. For every 1 ml of imaging medium, add:
-
10 µl of the 100 mg/ml glucose stock solution (final concentration 1 mg/ml).
-
1 µl of the 10 mg/ml glucose oxidase stock solution (final concentration 10 µg/ml).
-
1 µl of the 1 mg/ml catalase stock solution (final concentration 1 µg/ml).
-
-
Replace the medium in your imaging dish with the freshly prepared oxygen-scavenging imaging medium just before starting your microscopy session.
-
Proceed with imaging, keeping in mind that the effectiveness of the oxygen scavenging system will decrease over time. For long experiments, the medium may need to be replaced.
Note: The concentrations of glucose oxidase and catalase may need to be optimized for your specific cell type and experimental conditions to minimize potential cytotoxicity.[6]
Signaling Pathway Considerations
Photobleaching and phototoxicity are often linked. The high-energy photons used for excitation can not only destroy the fluorophore but also damage cellular components, primarily through the generation of reactive oxygen species (ROS).
Caption: The relationship between photobleaching, ROS production, and cellular stress pathways.
Researchers should be aware that observed cellular responses during fluorescence microscopy could be artifacts of phototoxicity rather than the biological process of interest. Key pathways that can be activated by ROS-induced stress include:
-
DNA Damage Response: ROS can cause single and double-strand breaks in DNA, activating repair pathways.
-
MAPK Signaling Pathways: Stress-activated protein kinases (SAPKs) like JNK and p38 are often activated in response to oxidative stress.
-
Apoptosis: Severe phototoxic stress can lead to programmed cell death.
To assess for phototoxicity, it is good practice to perform control experiments where cells are exposed to the same illumination conditions without the fluorophore, or with the fluorophore but without illumination, and monitor for changes in cell morphology, viability, or activation of stress pathways.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimizing ATP depletion by oxygen scavengers for single-molecule fluorescence imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to overcome solubility issues of 4-Amino-2-benzooxazol-2-yl-phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Amino-2-benzooxazol-2-yl-phenol.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound for in vitro and in vivo experiments. The following guide addresses common problems and provides systematic solutions.
Issue 1: Compound fails to dissolve in common organic solvents.
-
Possible Cause: The compound has low intrinsic solubility in the selected solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of solvents with varying polarities. Common starting points include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols such as ethanol or methanol.
-
Gentle Heating: Cautiously warm the solution (e.g., to 37-50°C) to facilitate dissolution. Be mindful of potential compound degradation at elevated temperatures.
-
Sonication: Use a sonicator bath to break down particle aggregates and enhance solvent interaction.
-
Issue 2: Precipitation occurs when adding an organic stock solution to an aqueous buffer.
-
Possible Cause: The compound is poorly soluble in the final aqueous solution, even with a small percentage of organic co-solvent.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Note that high concentrations of organic solvents can be toxic to cells in culture.[1]
-
pH Adjustment: The solubility of this compound, which contains both a weakly acidic phenol group and a weakly basic amino group, is likely pH-dependent. Adjust the pH of the aqueous buffer to be at least 2 pH units away from the compound's isoelectric point to favor the more soluble ionized form.[1]
-
Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, into the aqueous buffer to aid in micellar solubilization.[2][3]
-
Issue 3: Low or inconsistent results in cell-based assays.
-
Possible Cause: The compound may be precipitating in the cell culture medium over time, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before and after incubation, carefully inspect the assay plates under a microscope for any signs of compound precipitation.
-
Kinetic Solubility Assessment: Determine the compound's solubility in the final assay medium over the time course of the experiment.
-
Formulation Strategies: For persistent solubility issues, consider more advanced formulation techniques such as complexation with cyclodextrins or creating a solid dispersion.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to use for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common first choice for preparing concentrated stock solutions of poorly soluble compounds for in vitro assays due to its strong solubilizing properties.[3]
Q2: How does pH affect the solubility of this compound?
A2: this compound has both an acidic phenolic hydroxyl group and a basic amino group. Therefore, its solubility is expected to be lowest at its isoelectric point and increase in both acidic and alkaline conditions. At a low pH, the amino group will be protonated (forming a more soluble salt), and at a high pH, the phenolic hydroxyl group will be deprotonated (forming a more soluble phenolate).
Q3: What concentration of DMSO is acceptable in cell culture?
A3: The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration of DMSO in cell culture medium below 0.5% (v/v) to minimize cytotoxicity.
Q4: Are there alternatives to DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific experimental system should be verified.
Q5: What are advanced formulation strategies to improve solubility?
A5: For challenging cases, several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can enhance its dissolution.[1]
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin "bucket" can increase its aqueous solubility.[1][4]
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[2]
Quantitative Data Summary
| Solvent | General Solubility of Benzoxazole Resins |
| Ethanol (EtOH) | Slightly Soluble to Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble to Easily Soluble |
| N,N-Dimethylformamide (DMF) | Soluble to Easily Soluble |
| Acetone | Insoluble to Slightly Soluble |
| Toluene | Insoluble |
| Water | Generally Insoluble |
Data adapted from a study on benzoxazole resins and should be used as a qualitative guide.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Dependent Solubility Testing
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Effect of pH on compound ionization and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Improving Signal-to-Noise Ratio with 4-Amino-2-benzooxazol-2-yl-phenol Staining
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Amino-2-benzooxazol-2-yl-phenol for fluorescence microscopy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your staining protocols and enhance your signal-to-noise ratio for high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also known as 4APB) is a fluorescent compound. It has been used in research for the study of fungal cell walls. Like other fluorescent small molecules, it can be used to visualize specific cellular structures in fluorescence microscopy.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The precise excitation and emission maxima for this compound are not consistently reported in readily available literature. It is crucial to obtain this information from the supplier of your specific lot of the compound. If this information is unavailable, you will need to determine it empirically using a spectrophotometer.
Q3: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence microscopy?
The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your stained target) to the level of background noise. A higher SNR indicates a clearer image where the target is easily distinguishable from the background. A low SNR can obscure details and make data interpretation difficult.
Q4: What are the common sources of background noise in fluorescence microscopy?
Background noise can originate from several sources, including:
-
Autofluorescence: Natural fluorescence from the biological specimen itself, such as from molecules like NADH and flavins.[1]
-
Non-specific staining: The fluorescent dye binding to cellular components other than the intended target.
-
Excess unbound dye: Residual fluorescent molecules that were not washed away after the staining step.
-
Contaminated reagents or consumables: Fluorescence from impurities in buffers, mounting media, or on glass slides and coverslips.
-
Stray light: Ambient light entering the microscope's optical path.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during staining with this compound.
Problem 1: High Background Fluorescence
High background can mask your specific signal, leading to poor image quality.
| Potential Cause | Recommended Solution |
| Excessive Stain Concentration | Perform a concentration titration to determine the optimal concentration of this compound. Start with a low concentration and incrementally increase it until a strong signal with minimal background is achieved. |
| Inadequate Washing | Increase the number and/or duration of wash steps after staining to more effectively remove unbound dye. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Sample Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent or spectral unmixing if your imaging software supports it. For fungal studies, thorough washing can sometimes reduce autofluorescence.[1] |
| Non-specific Binding | Introduce a blocking step before staining. While typically used for antibodies, a blocking agent like Bovine Serum Albumin (BSA) may reduce non-specific binding of small molecules. |
Problem 2: Weak or No Signal
A faint or absent signal can be due to various factors, from the staining protocol to the imaging setup.
| Potential Cause | Recommended Solution |
| Suboptimal Stain Concentration | As with high background, a concentration titration is crucial. The signal may be too low if the concentration of this compound is insufficient. |
| Incorrect Excitation/Emission Filters | Ensure that the filter set on your microscope is appropriate for the spectral properties of this compound. |
| Photobleaching | Minimize the sample's exposure to high-intensity excitation light.[2][3] Use a neutral density filter to reduce illumination intensity, and only expose the sample to light when actively acquiring an image.[2] The use of an anti-fade mounting medium is also recommended.[4][5] |
| Stain Degradation | Ensure this compound is stored correctly, protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Target Abundance | Confirm that the target structure (e.g., fungal cell wall) is present and accessible in your sample. |
Experimental Protocols
The following is a representative protocol for staining fungal cell walls with a fluorescent small molecule like this compound. Note: This is a general guideline and must be optimized for your specific fungal species and experimental conditions.
Reagents:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-fade mounting medium
Procedure:
-
Sample Preparation: Grow fungal cells to the desired stage.
-
Fixation (Optional): If fixation is required, incubate the cells in 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the cells in the staining solution for 15-60 minutes at room temperature, protected from light. Optimal concentration and incubation time should be determined empirically.
-
Washing: Wash the cells three to five times with Wash Buffer to remove unbound stain.
-
Mounting: Mount the sample in an anti-fade mounting medium on a clean, low-fluorescence microscope slide with a coverslip.
-
Imaging: Image the sample using a fluorescence microscope equipped with the appropriate filter set for this compound.
Data Presentation: Optimizing Signal-to-Noise Ratio
The following table summarizes key parameters that can be adjusted to improve the signal-to-noise ratio in your experiments.
| Parameter | Factor to Optimize | Rationale |
| Stain Concentration | Titrate to find the lowest concentration that gives a bright, specific signal. | Too high a concentration increases background noise from non-specific binding and unbound dye.[6] |
| Incubation Time | Test different incubation durations (e.g., 15, 30, 60 minutes). | Shorter times may reduce non-specific binding, while longer times might be needed for sufficient signal. |
| Wash Steps | Vary the number (3-5) and duration (5-15 minutes each) of washes. | Thorough washing is critical for removing unbound dye, a major source of background. |
| Excitation Intensity | Use the lowest intensity that provides a detectable signal. | Reduces photobleaching and sample phototoxicity.[4] |
| Exposure Time | Adjust camera exposure to capture a clear signal without saturating the detector. | Longer exposures can increase signal but also capture more background noise. |
| Mounting Medium | Use a mounting medium with an anti-fade reagent. | Protects the fluorophore from photobleaching, preserving the signal during imaging.[4][5] |
Visualizations
References
- 1. [Qualitative and quantitative studies of autofluorescence in fungi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. keyence.com [keyence.com]
- 5. news-medical.net [news-medical.net]
- 6. Optimizing fresh specimen staining for rapid identification of tumor biomarkers during surgery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence in Benzoxazole Probe Imaging
Welcome to the technical support center for benzoxazole probe imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using benzoxazole probes?
A1: High background fluorescence in benzoxazole probe imaging can stem from several sources:
-
Autofluorescence: Biological specimens naturally contain molecules like NADH, flavins, collagen, and elastin that fluoresce, often in the same spectral region as benzoxazole probes.[1][2]
-
Probe Aggregation: Benzoxazole derivatives can aggregate in aqueous solutions, leading to non-specific binding and increased background signal.[3]
-
Nonspecific Binding: The probe may bind to cellular components other than the intended target due to hydrophobic or charge-based interactions.
-
Suboptimal Staining Protocol: Issues with fixation, permeabilization, washing steps, or probe concentration can all contribute to high background.[4]
-
Environmental Sensitivity: The fluorescence of many benzoxazole probes is sensitive to the polarity and pH of their microenvironment.[3][5][6]
Q2: How does pH affect the fluorescence of benzoxazole probes?
A2: The fluorescence intensity and emission spectra of many benzoxazole derivatives are pH-dependent.[5][6] Changes in pH can alter the ionization state of the molecule, which in turn affects its electronic states and fluorescent properties.[6] For some benzoxazole-based probes, fluorescence intensity increases with increasing pH, reaching a maximum in the neutral to slightly alkaline range (pH 6-8).[7][8] It is crucial to maintain a stable and optimal pH throughout the staining and imaging process to ensure consistent and specific signal.
Q3: What causes benzoxazole probes to aggregate, and how can I prevent it?
A3: Benzoxazole probes, particularly those with hydrophobic regions, have a tendency to aggregate in aqueous buffers.[3] This aggregation can lead to the formation of fluorescent particles that bind non-specifically to cells and surfaces, resulting in a speckled background. To minimize aggregation:
-
Use Freshly Prepared Probe Solutions: Prepare probe solutions immediately before use.
-
Incorporate a Surfactant: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your staining and wash buffers can help prevent aggregation.
-
Optimize Probe Concentration: Use the lowest effective concentration of the probe, determined through titration.
-
Consider Solvent Composition: For some probes, including a small percentage of an organic solvent like DMSO or ethanol in the initial dilution can help maintain solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during benzoxazole probe imaging.
| Problem | Potential Cause | Recommended Solution |
| High, Diffuse Background | Autofluorescence of the sample. | - Image an unstained control to confirm autofluorescence.[2]- Choose a benzoxazole probe with excitation/emission spectra in the red or far-red region to avoid the typical blue-green autofluorescence.[9]- Use a commercial autofluorescence quenching reagent.[2] |
| Probe concentration is too high. | - Perform a titration to determine the optimal probe concentration that maximizes signal-to-noise.[2] | |
| Inadequate washing. | - Increase the number and duration of wash steps.[10]- Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer to reduce non-specific binding.[10] | |
| Suboptimal fixation. | - Aldehyde fixatives like glutaraldehyde can increase autofluorescence.[9] Consider using paraformaldehyde or an organic solvent like ice-cold methanol.[1] | |
| Speckled or Punctate Background | Probe aggregation. | - Prepare fresh probe dilutions for each experiment.- Filter the probe solution before use (0.2 µm filter).- Add a non-ionic detergent to staining and wash buffers. |
| Weak or No Signal | Suboptimal pH of buffers. | - Ensure all buffers (staining, washing, imaging) are at the optimal pH for your specific benzoxazole probe (typically pH 7.0-8.0).[7] |
| Photobleaching. | - Minimize exposure of the sample to excitation light.[5] - Use an anti-fade mounting medium. | |
| Incorrect filter sets. | - Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of your benzoxazole probe. |
Experimental Protocols
General Protocol for Staining Adherent Cells with a Benzoxazole Probe
This protocol provides a general guideline. Optimization of probe concentration, incubation times, and buffer compositions may be necessary for specific probes and cell types.
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash cells once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular structures):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the benzoxazole probe working solution in a suitable buffer (e.g., PBS with 0.05% Tween-20 to prevent aggregation) at the predetermined optimal concentration.
-
Incubate the cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells three to four times with PBS containing 0.05% Tween-20 for 5 minutes each.[10]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the benzoxazole probe.
-
Visualizations
Caption: Experimental workflow for benzoxazole probe imaging.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. m.youtube.com [m.youtube.com]
preventing staining artifacts with 4-Amino-2-benzooxazol-2-yl-phenol
Disclaimer: Information regarding the specific staining applications and associated artifacts of 4-Amino-2-benzooxazol-2-yl-phenol is not widely available in established scientific literature. This compound has been noted as a fluorescent molecule used in studying fungal cell walls. However, a comprehensive body of knowledge on its use as a routine biological stain, including common troubleshooting procedures, is not publicly documented.
Therefore, to fulfill the structural and practical requirements of this request, this technical support center has been created for a hypothetical fluorescent dye named "Benzoxazole Blue," which is based on the provided chemical name. The issues, protocols, and solutions described below are based on common principles and challenges encountered in fluorescence microscopy and immunofluorescence, and should be regarded as a general guide.[1][2][3][4][5]
Welcome to the technical support center for Benzoxazole Blue. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal staining results and prevent common artifacts in your experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your staining protocol with Benzoxazole Blue.
Question: I am observing high background fluorescence. What could be the cause and how can I fix it?
Answer: High background can obscure your signal and is a common issue in fluorescence microscopy.[2][3] Potential causes and solutions are outlined below:
-
Inadequate Blocking: If endogenous binding sites are not properly blocked, the dye may bind non-specifically.
-
Excessive Dye Concentration: Using too much Benzoxazole Blue can lead to non-specific binding and high background.
-
Solution: Perform a titration experiment to determine the optimal dye concentration for your specific sample and target. Refer to the concentration table in the FAQ section for starting points.[3]
-
-
Insufficient Washing: Inadequate washing steps will fail to remove unbound dye.
-
Sample Autofluorescence: Some tissues or cells naturally fluoresce, which can be mistaken for background.
Question: My stained samples show crystalline precipitates. How can I prevent this?
Answer: Precipitate formation can physically obscure your sample and interfere with imaging. This often happens when the dye comes out of solution.
-
Dye Solution Preparation: The dye may not be fully dissolved or may have aggregated.
-
Incorrect Buffer or pH: The solubility of fluorescent dyes can be highly dependent on the pH and salt concentration of the buffer.[8][9]
-
Solution: Use the recommended buffer system (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4). Avoid using buffers with incompatible pH levels that could cause the dye to precipitate.[7]
-
-
Solution Age and Storage: Old staining solutions are more prone to precipitation.[6][8]
-
Solution: Prepare fresh working solutions of Benzoxazole Blue for each experiment. Do not store diluted working solutions for extended periods.[6]
-
Question: The fluorescent signal from Benzoxazole Blue is very weak or absent. What should I do?
Answer: A weak or non-existent signal can be due to a variety of factors, from sample preparation to imaging settings.[1][3][5]
-
Low Target Abundance: The molecule or structure you are trying to stain may be present at very low levels.
-
Photobleaching (Fading): The fluorescent signal can be destroyed by overexposure to the excitation light.[10][11]
-
Incorrect Microscope Filters: The excitation and emission filters on the microscope must match the spectral properties of Benzoxazole Blue.
-
Solution: Ensure you are using the correct filter set for a blue fluorescent dye (e.g., DAPI or similar filter cube).[5]
-
-
Suboptimal Staining Conditions: Incubation time or temperature may not be sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Benzoxazole Blue stock solution? A1: High-quality, anhydrous DMSO is the recommended solvent for creating a concentrated stock solution.
Q2: How should I store the Benzoxazole Blue stock solution? A2: Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: What are the optimal excitation and emission wavelengths for Benzoxazole Blue? A3: The hypothetical optimal wavelengths are an excitation maximum at ~390 nm and an emission maximum at ~450 nm.
Q4: Can I reuse the Benzoxazole Blue working solution? A4: It is not recommended. For best results and to avoid potential issues with precipitation and contamination, always prepare a fresh working solution from your stock for each experiment.
Quantitative Data Summary
The following tables provide recommended starting concentrations and a summary for troubleshooting common issues.
Table 1: Recommended Working Concentrations for Benzoxazole Blue
| Application | Sample Type | Recommended Starting Concentration | Incubation Time |
| Nuclear Staining | Fixed Cultured Cells | 1 - 5 µg/mL | 15 - 30 minutes |
| Fungal Cell Wall | Fixed Fungal Smears | 5 - 10 µg/mL | 30 - 60 minutes |
| Tissue Sections | Paraffin-Embedded | 5 - 15 µg/mL | 45 - 75 minutes |
Table 2: Troubleshooting Summary
| Artifact/Issue | Potential Cause | Recommended Solution |
| High Background | Dye concentration too high | Titrate dye to a lower concentration. |
| Insufficient washing | Increase number and duration of wash steps.[2][4] | |
| Inadequate blocking | Increase blocking time or change blocking reagent.[1][3] | |
| Precipitates | Poorly dissolved dye | Filter the working solution before use.[7] |
| Incorrect buffer pH | Ensure buffer pH is stable and appropriate (e.g., pH 7.4).[8] | |
| Aged staining solution | Prepare fresh solution for each experiment.[6] | |
| Weak/No Signal | Photobleaching | Minimize light exposure; use anti-fade mountant.[1][5] |
| Low dye concentration | Increase dye concentration or incubation time. | |
| Incorrect filter sets | Verify microscope filters match dye's spectra.[5] |
Experimental Protocols
Protocol 1: Preparation of Benzoxazole Blue Working Solution
-
Prepare Stock Solution: Dissolve Benzoxazole Blue powder in anhydrous DMSO to create a 1 mg/mL stock solution.
-
Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to the desired final working concentration (refer to Table 1).
-
Filter Solution: Before use, filter the diluted working solution through a 0.22 µm syringe filter to remove any potential aggregates or precipitates.[7]
Protocol 2: Staining Fixed Adherent Cells with Benzoxazole Blue
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Add the freshly prepared and filtered Benzoxazole Blue working solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with a suitable filter set (e.g., Ex: ~390 nm, Em: ~450 nm).
Visualizations
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. ibidi.com [ibidi.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence Microscopy Errors [evidentscientific.com]
- 11. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
Technical Support Center: Optimization of Benzoxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] 2-aminophenols are particularly susceptible to air oxidation.[2]
-
Action: Verify the purity of your starting materials via melting point analysis or spectroscopy. If necessary, purify them by recrystallization or distillation before use.[2]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can dramatically impact the yield.[1][3]
-
Action: Critically re-evaluate your reaction conditions. Consider performing small-scale optimization reactions, systematically varying one parameter at a time (e.g., temperature, catalyst loading) to find the optimal setup.[4]
-
-
Incomplete Reaction: The reaction may not be reaching completion within the allotted time.
-
Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired benzoxazole.[1]
-
Action: See Q3 for minimizing side products.
-
-
Catalyst Inactivity: The catalyst may be deactivated or not suitable for your specific substrates.[2]
-
Action: See Q2 for catalyst selection.
-
-
Atmosphere: Reactants or intermediates may be sensitive to oxygen or moisture.[1]
Q2: How do I select the right catalyst for my synthesis? My reaction is stalling.
A2: The choice of catalyst is critical and highly dependent on the specific synthetic route. A stalled reaction is often due to an inappropriate or deactivated catalyst.[2]
-
Catalyst Type: A wide range of catalysts are effective for benzoxazole synthesis, including Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (copper, palladium-based), nanocatalysts, and ionic liquids.[2][5] The optimal choice depends on your substrates.
-
Catalyst Loading: The amount of catalyst can be critical. Sometimes, a small increase in catalyst loading can significantly improve conversion.[1][3] However, excessive amounts can sometimes lead to side reactions.
-
Catalyst Activity & Deactivation: Ensure your catalyst is active and has been stored correctly, as some are sensitive to air and moisture.[1] For recyclable catalysts, activity may decrease over multiple runs. Adding a fresh portion of the catalyst might restart a stalled reaction.[2]
-
Screening: If yields are poor, consider screening different types of catalysts. For the reaction of 2-aminophenol with benzaldehyde, Brønsted acidic ionic liquid (BAIL) gels have shown excellent yields (98%) under solvent-free conditions.[6]
Q3: I suspect significant side products are forming. What are common side products and how can I minimize them?
A3: Side product formation complicates purification and is a primary cause of low yields.[1] Common side products include:
-
Stable Schiff Base: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1][3]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1][2]
-
To Minimize: Carefully control the temperature and stoichiometry of reactants.
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
To Minimize: Control the stoichiometry and consider using milder reaction conditions.
-
Q4: My product seems to be lost during purification. What are some effective purification strategies?
A4: Significant product loss can occur during work-up and purification.[1]
-
Column Chromatography: This is a highly effective method for purifying benzoxazoles. The choice of solvent system (e.g., petroleum ether and ethyl acetate) is crucial for good separation.[1][6]
-
Recrystallization: For solid products, recrystallization is an excellent final purification step. Hot ethanol is a commonly used solvent.[7][8]
-
Trituration/Precipitation: This can be an effective method for removing impurities. The crude product is stirred with a solvent in which it is sparingly soluble, allowing impurities to dissolve.[7]
-
Use of Clarifying Agents: If your product is colored due to persistent impurities, treating a solution of the crude product with a clarifying agent like activated charcoal can be effective.[7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, highlighting the impact of reaction conditions on yield.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL Gel | 1 | Solvent-free | 130 | 5 | 98 | [6] |
| Hf-MOF | 1 | Solvent-free | 140 | 6 | 95 | [6] |
| Samarium(III) triflate | 10 | EtOH–H₂O | 50 | 2 | 92 | [6] |
| TiO₂@ZrO₂ | 10 | Acetonitrile | 60 | 0.25 | 91 | [6] |
| Poly(melamine-formaldehyde) | 10 mg | Xylene | 110 | 10 | 91 | [6] |
| NiFe₂-xEuxO₄ | 6 | Water | Reflux | 0.83 | 86 | [6] |
| p-Toluenesulfonic acid | 10 | Solvent-free | 130 | 5 | 35 | [6] |
| No Catalyst | - | Solvent-free | 130 | 5 | <5 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is based on an efficient and reusable catalytic system under solvent-free conditions.[6]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel catalyst (0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at 130°C for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and dissolve it in 10 mL of ethyl acetate.
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed with hexane, ethyl acetate, and ethanol, dried under vacuum, and reused.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and acetone as the eluent.[6]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation
This method utilizes the activation of tertiary amides with triflic anhydride (Tf₂O) to form benzoxazoles.[9]
-
Amide Activation: In a flame-dried flask under an inert atmosphere, dissolve the tertiary amide (0.55 mmol) and 2-Fluoropyridine (1.0 mmol) in dichloromethane (DCM, 1 mL). Cool the mixture to 0°C.
-
Reagent Addition: Add triflic anhydride (0.6 mmol) dropwise to the cooled mixture and stir for 15 minutes at 0°C.
-
Nucleophilic Addition: Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to obtain the desired 2-substituted benzoxazole.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Benzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzoxazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted benzoxazoles, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
My benzoxazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde/carboxylic acid can interfere with the reaction. It is crucial to use high-purity reagents. Consider purifying starting materials by recrystallization or distillation if their purity is questionable.
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. An inactive or inappropriate catalyst is a common reason for low yields. Consider screening different catalysts or optimizing the catalyst loading. For some systems, a small increase in catalyst loading can significantly improve the conversion rate.[1]
-
Incorrect Reaction Temperature: The reaction temperature needs to be optimized. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can cause decomposition of reactants or products. For example, a study using ZnS nanoparticles as a catalyst found 70°C to be the optimal temperature.[1]
-
Improper Solvent: The solvent plays a crucial role in reaction efficiency. Solvents like ethanol have been shown to be effective in many cases. If you are observing low yields, consider switching to a different solvent or ensuring your current solvent is anhydrous if the reaction is sensitive to moisture.[1]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation, which can lead to colored impurities and lower yields. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent this.
-
Issue 2: Incomplete Reaction and Side Product Formation
-
My TLC analysis shows the presence of starting materials even after a prolonged reaction time. What should I do?
An incomplete reaction can be addressed by:
-
Extending the Reaction Time: Continue to monitor the reaction by TLC at regular intervals.
-
Increasing the Temperature: Incrementally increasing the reaction temperature may provide the necessary activation energy to drive the reaction to completion.
-
Checking Catalyst Activity: If you are using a catalyst, ensure it is active and handled according to its storage requirements. Adding a fresh portion of the catalyst might be necessary.
-
-
I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a common reason for low yields. Common side products include:
-
Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1] To promote cyclization, you can try increasing the reaction temperature or adding a suitable oxidizing agent.
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.
To minimize side products, it is important to optimize reaction conditions by carefully controlling the temperature, reaction time, and stoichiometry of the reactants. The choice of catalyst can also significantly influence the selectivity of the reaction.
-
Issue 3: Purification Challenges
-
My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
Significant product loss can occur during purification. Here are some effective strategies:
-
Column Chromatography: This is a common and effective method. The choice of the solvent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing 2-substituted benzoxazoles? A: The condensation of a 2-aminophenol with a carboxylic acid or an aldehyde is one of the most common and direct routes to 2-substituted benzoxazoles.[2][3][4]
-
Q2: How does the choice of catalyst affect the synthesis of benzoxazoles? A: The catalyst can significantly impact the reaction rate, yield, and selectivity. A wide range of catalysts, including Brønsted or Lewis acids, metal catalysts (e.g., copper, palladium), and nanocatalysts, have been used. The optimal choice depends on the specific substrates and reaction conditions.[3][4]
-
Q3: Are there any "green" or environmentally friendly methods for benzoxazole synthesis? A: Yes, several green chemistry approaches have been developed. These include using recyclable catalysts, performing reactions under solvent-free conditions, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[4][5]
-
Q4: Can I use microwave irradiation for benzoxazole synthesis? A: Microwave-assisted synthesis is a highly effective method for preparing benzoxazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using different catalytic systems.
| Catalyst (amount) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ag@Fe2O3 (20 mg) | Water:Ethanol (5:1) | Room Temperature | 7 min | 92 | [6] |
| Fe3O4@SiO2-SO3H (0.03 g) | Solvent-free | 50 | 25 min | 92 | [7] |
| Brønsted Acidic Ionic Liquid Gel (1 mol%) | Solvent-free | 130 | 5 h | 98 | [3][4] |
| NiSO4 (10 mol%) | Ethanol | Room Temperature | 2.5 h | 91 | [8] |
| Zn(OAc)2 (10 mol%) | Ethanol | Room Temperature | 3 h | 80 | [9] |
| Sm(OTf)3 (10 mol%) | Ethanol:Water | 50-60 | 2 h | 92 | [7] |
| DDQ (0.25 g) | CH2Cl2 | Room Temperature | 12 h | 93 | [7] |
| Zn(OTf)2 (10 mol%) | Ethanol | Reflux | 6 h | 91 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid Gel Catalyst [4]
This protocol describes a solvent-free method for the synthesis of 2-phenylbenzoxazole.
-
Materials:
-
2-Aminophenol (0.119 g, 1 mmol)
-
Benzaldehyde (0.106 g, 1 mmol)
-
Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %)
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure:
-
Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) to afford the pure product.
-
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzoxazoles using a Recyclable Deep Eutectic Solvent (DES) Catalyst [5]
This protocol utilizes a recyclable DES catalyst for a rapid synthesis under microwave irradiation.
-
Materials:
-
2-Aminophenol derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Choline chloride (10 mmol)
-
Oxalic acid (10 mmol)
-
Ethyl acetate
-
Distilled water
-
Na₂SO₄
-
-
Procedure:
-
Catalyst Preparation: Prepare the [CholineCl][oxalic acid] catalyst by mixing choline chloride and oxalic acid and heating at 100°C with stirring until a clear, colorless liquid forms.
-
Reaction Setup: In a microwave reaction tube, combine the 2-aminophenol derivative, the aromatic aldehyde, and [CholineCl][oxalic acid] (10 mol%).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at the optimized temperature (e.g., 130°C) for the determined time (e.g., 15 minutes).
-
Monitoring: Check for reaction completion using TLC and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, extract the mixture with ethyl acetate (3 x 5 mL).
-
Purification: Wash the combined ethyl acetate layers with distilled water (3 x 10 mL) and dry with Na₂SO₄. Remove the solvent under vacuum to obtain the crude product.
-
Visualizations
Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.
Caption: A typical workflow for the synthesis of substituted benzoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ckthakurcollege.net [ckthakurcollege.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Purification of 4-Amino-2-benzooxazol-2-yl-phenol Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Amino-2-benzooxazol-2-yl-phenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective purification techniques for these derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For removing significant impurities, an initial workup involving acid-base extraction can be very effective before proceeding to chromatography or recrystallization.[1]
Q2: How can I assess the purity of my purified this compound derivative?
A2: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying impurities.
-
Thin-Layer Chromatography (TLC): A quick qualitative method to determine the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
Q3: My final product has a persistent color. How can I decolorize it?
A3: Colored impurities are common in the synthesis of phenolic and amino-containing compounds.[2] Here are a few methods to remove color:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.[1][3] Be aware that using too much charcoal can lead to a loss of your desired product.
-
Recrystallization: Sometimes, multiple recrystallizations can effectively remove colored impurities.
-
Column Chromatography: If the colored impurity has a different polarity from your product, column chromatography can be an effective separation method. Sometimes, switching from normal-phase to reversed-phase chromatography can successfully remove color contamination.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is coming out of the solution above its melting point, possibly due to a too-concentrated solution or impurities lowering the melting point.[5] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease saturation and allow the solution to cool more slowly.[5] |
| No crystals form upon cooling | The solution is too dilute (too much solvent was used), or it is supersaturated.[5] | 1. Induce crystallization: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[5]2. Seed the solution: Add a tiny crystal of the pure compound to act as a template for crystal growth.[5]3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5] |
| Low yield of recovered crystals | Too much solvent was used, leading to product loss in the mother liquor. The product might be too soluble in the washing solvent. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Cool the solution in an ice bath to maximize precipitation before filtering.3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals appear impure or colored | Co-precipitation of impurities. Oxidation of the aminophenol moiety.[2] | 1. Perform a hot filtration to remove any insoluble impurities before cooling.[5]2. Treat the hot solution with activated charcoal before filtration to remove colored impurities.[1][3]3. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The chosen eluent system does not provide sufficient resolution. The column may be overloaded. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values between your product and the impurities.2. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.3. Use a longer column or a stationary phase with a smaller particle size for better resolution. |
| Product does not elute from the column (low Rf value) | The eluent is not polar enough. The compound may be interacting too strongly with the stationary phase (e.g., silica gel). | 1. Gradually increase the polarity of the eluent. For polar aromatic compounds like this compound derivatives, solvent systems containing methanol in dichloromethane or ethyl acetate in hexanes can be effective.[1]2. If using silica gel, which is acidic, consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing, especially for basic compounds. |
| Product elutes too quickly (high Rf value) | The eluent is too polar. | Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase. The sample may be overloaded. The compound may be degrading on the column. | 1. Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds).2. Reduce the amount of sample loaded onto the column.3. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/Solvent System | Compound Polarity Suitability | Notes |
| Ethanol | Polar | A common and effective solvent for recrystallizing benzoxazole derivatives.[6] |
| Methanol | Polar | Another good choice for polar compounds, similar to ethanol.[5] |
| Dichloromethane/Methanol | Moderately Polar to Polar | A solvent pair where dichloromethane is the "good" solvent and methanol is the "anti-solvent" to induce crystallization.[7] |
| Acetone/Acetonitrile | Moderately Polar | Can be an effective mixture for purifying benzoxazole compounds.[1] |
| Hexane/Ethyl Acetate | Non-polar to Moderately Polar | A versatile solvent system where the polarity can be fine-tuned by adjusting the ratio. |
| Water | Highly Polar | May be suitable for highly polar derivatives, but solubility can be an issue for many organic compounds.[8] |
Table 2: Typical TLC and Column Chromatography Solvent Systems
| Solvent System | Typical Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard choice for normal-phase chromatography of moderately polar compounds. Start with a lower polarity and gradually increase the ethyl acetate content.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Suitable for more polar compounds that do not move significantly in hexane/ethyl acetate systems. |
| n-Butanol / Acetic Acid / Water | 4:1:1 | A polar system often used for the separation of amino acids and other highly polar compounds on TLC.[9] Could be adapted for highly functionalized derivatives. |
Table 3: Example HPLC Purity Analysis Parameters
This table provides a starting point for developing an HPLC method for purity analysis, based on methods for similar compounds.[10]
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Water:Acetonitrile:Acetic Acid (e.g., 70:30:1 v/v/v) or a gradient elution. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 275 - 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. Test the solubility of a small amount of your crude product in different solvents to find one where it is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
-
TLC Method Development: Develop a solvent system using TLC that gives a good separation of your product from impurities, with an Rf value for the product of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification of this compound derivatives by recrystallization.
Caption: A troubleshooting guide for low product yield after recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Nuclear Staining: 4-Amino-2-benzooxazol-2-yl-phenol vs. DAPI
In the realm of cellular and molecular biology, the precise visualization of the cell nucleus is fundamental for a myriad of research applications, from cell cycle analysis to the investigation of nuclear morphology during apoptosis. For decades, 4′,6-diamidino-2-phenylindole, commonly known as DAPI, has been the cornerstone fluorescent stain for this purpose. However, the continuous pursuit of novel fluorophores with improved characteristics necessitates the evaluation of emerging alternatives. This guide provides a detailed, data-driven comparison between the well-established DAPI and the less-characterized fluorescent compound, 4-Amino-2-benzooxazol-2-yl-phenol, for nuclear staining applications.
It is important to note that while DAPI is a widely documented and validated nuclear stain, publicly available experimental data specifically detailing the use of this compound as a dedicated nuclear stain is limited. This comparison, therefore, juxtaposes the known performance of DAPI with the available information on the fluorescent properties and biological activities of this compound and related benzoxazole derivatives.
Overview of Nuclear Stains
DAPI (4′,6-diamidino-2-phenylindole) is a popular blue-fluorescent DNA stain that is extensively used in fluorescence microscopy.[1][2][3][4][5] It exhibits a strong affinity for the minor groove of A-T rich regions of double-stranded DNA (dsDNA).[1][2][4] Upon binding to dsDNA, its fluorescence is enhanced approximately 20-fold.[3] DAPI is permeable to cell membranes to some extent, allowing it to be used for staining both live and fixed cells, although it is more commonly used for fixed cells as higher concentrations may be required for live-cell imaging.[1][2][3][4]
This compound is a fluorescent compound belonging to the benzoxazole family.[6] While some benzoxazole derivatives are known to possess fluorescent properties and have been explored for various biological applications, including as fluorescent labels and in studying fungal cell walls, the specific use of this compound as a nuclear stain is not well-documented in existing literature.[6][7] Some studies on related benzoxazole compounds have investigated their synthesis, photoprotection capabilities, and toxicological profiles.[8][9]
Quantitative Data Comparison
The following table summarizes the key photophysical and biological properties of DAPI. Data for this compound is largely unavailable in the context of nuclear staining and is indicated as such.
| Property | DAPI | This compound |
| Excitation Max (with dsDNA) | ~358-360 nm[1][2][4][5] | Not Available |
| Emission Max (with dsDNA) | ~454-461 nm[2][4][5] | Not Available |
| Quantum Yield (in DMSO) | 0.58 | Not Available |
| Binding Specificity | A-T rich regions of dsDNA[1][2][4] | Not Available |
| Cell Permeability | Permeant to live cells (at higher concentrations), readily stains fixed/permeabilized cells[1][2][3][4] | Not Available |
| Photostability | Subject to photobleaching with prolonged exposure[10] | Photostability of related compounds has been demonstrated[9] |
| Toxicity | Generally low, but can be toxic to live cells at higher concentrations[4][11] | Cytotoxicity of related benzoxazole derivatives has been evaluated, with IC50 values reported for some compounds[8][9] |
Experimental Protocols
A detailed protocol for DAPI staining is provided below. Due to the lack of specific information on its use as a nuclear stain, a corresponding protocol for this compound cannot be provided at this time.
DAPI Staining Protocol for Fixed Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a culture dish to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with DAPI staining solution for 5-10 minutes at room temperature, protected from light.
-
Final Washes: Wash the coverslips twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (UV excitation).
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for nuclear staining with a fluorescent dye like DAPI.
Caption: A generalized workflow for nuclear staining of cultured cells.
Conclusion
DAPI remains a robust and highly specific tool for nuclear counterstaining in fixed-cell applications due to its strong affinity for DNA and well-characterized spectral properties.[12] Its ease of use and reliability make it a staple in many research laboratories.[12]
While this compound is a fluorescent molecule, its efficacy and suitability as a nuclear stain are not established in the available scientific literature. Researchers and drug development professionals seeking alternatives to DAPI should consider that significant characterization, including determination of spectral properties upon DNA binding, binding kinetics, specificity, photostability, and cytotoxicity in relevant cell lines, would be required before this compound could be considered a viable option for nuclear staining. For live-cell imaging, other stains like Hoechst 33342, which has better cell permeability and lower toxicity than DAPI in some cases, might be a more appropriate comparison.[3][4][11] Future studies are needed to explore the potential of novel benzoxazole derivatives as nuclear stains and to provide the necessary experimental data for a direct and comprehensive comparison with established dyes like DAPI.
References
- 1. bosterbio.com [bosterbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Photoprotection Strategy: Development of 2-(Benzoxazol-2-Yl)[(2-Hydroxynaphthyl)Diazenyl] Phenol Derivatives for Comprehensive Absorption of UVB, UVA, and Blue Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Efficacy of Benzoxazole Derivatives and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activity. This guide provides a detailed comparison of the antimicrobial efficacy of select benzoxazole derivatives against ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic. The information presented herein is collated from various scientific studies to offer an objective overview supported by experimental data.
Quantitative Antimicrobial Efficacy: A Side-by-Side Comparison
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of representative benzoxazole derivatives and ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria as reported in various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental protocols.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis |
| Ciprofloxacin (Reference) | 0.25 - 2.0 | 0.125 - 1.0 | 0.5 - 4.0 |
| Benzoxazole Derivative 1 | 0.035 | 0.062 | 64 |
| Benzoxazole Derivative 2 | 1.73 | - | 1.95 |
| Benzoxazole Derivative 3 | 6.25 | 3.12 | - |
| Benzoxazole Derivative 4 | 12.5 | 12.5 | 64 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Ciprofloxacin (Reference) | 0.015 - 1.0 | 0.125 - 4.0 | 0.03 - 2.0 |
| Benzoxazole Derivative 1 | 0.062 | 0.125 | - |
| Benzoxazole Derivative 2 | - | 16 | - |
| Benzoxazole Derivative 3 | 3.12 | 6.25 | - |
| Benzoxazole Derivative 4 | 64 | >512 | 256 |
Note: The data for benzoxazole derivatives are compiled from multiple sources and represent a selection of compounds. The specific structures of the derivatives can be found in the cited literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The following is a generalized experimental protocol based on the methodologies reported in the referenced studies.
Broth Microdilution Method for MIC Determination
-
Bacterial Strain Preparation: Standard strains of bacteria (e.g., from ATCC) are cultured in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation and Dilution: The test compounds (benzoxazole derivatives and ciprofloxacin) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold serial dilutions of the stock solutions are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Mechanism of Action: Inhibition of DNA Gyrase
Both ciprofloxacin and many benzoxazole derivatives exert their antimicrobial effects by targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[1]
Ciprofloxacin's Mechanism of Action
Ciprofloxacin functions by stabilizing the complex formed between DNA gyrase and DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA strands but is unable to religate them. The accumulation of these cleavage complexes leads to double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Ciprofloxacin's mechanism of inhibiting DNA gyrase.
Proposed Mechanism of Action for Benzoxazole Derivatives
Molecular docking studies and enzymatic assays suggest that benzoxazole derivatives also target the ATP-binding site of the GyrB subunit of DNA gyrase.[2] By binding to this site, they competitively inhibit the enzyme's ATPase activity, which is crucial for the energy-requiring process of DNA supercoiling. This inhibition prevents the proper functioning of DNA gyrase, leading to a disruption of DNA replication and ultimately bacterial death.
Caption: Proposed mechanism of benzoxazole derivatives inhibiting DNA gyrase.
Conclusion
Benzoxazole derivatives represent a promising class of antimicrobial agents with potent activity against a range of pathogenic bacteria. While ciprofloxacin remains a highly effective broad-spectrum antibiotic, the emergence of resistance underscores the need for new chemical entities. Certain benzoxazole derivatives have demonstrated comparable or even superior in vitro efficacy against specific bacterial strains. Their mechanism of action, primarily targeting DNA gyrase, provides a solid foundation for further drug development. Future research should focus on optimizing the structure of benzoxazole derivatives to enhance their antimicrobial spectrum, improve their pharmacokinetic profiles, and assess their efficacy in in vivo models. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
validation of 4-Amino-2-benzooxazol-2-yl-phenol as a fungal cell wall probe.
For researchers in mycology, drug development, and cellular biology, accurate visualization of the fungal cell wall is paramount. This guide provides a comparative analysis of 4-Amino-2-benzooxazol-2-yl-phenol and other common fluorescent probes used for this purpose. While this compound is marketed as a fungal cell wall probe, publicly available data validating its performance and specific protocols are currently limited. In contrast, probes such as Calcofluor White, Wheat Germ Agglutinin (WGA), and Concanavalin A (ConA) are well-established with extensive supporting experimental data.
Overview of Fungal Cell Wall Probes
The fungal cell wall is a complex and dynamic structure primarily composed of chitin, glucans, and mannoproteins. Effective probes selectively bind to these components, allowing for fluorescent visualization. The ideal probe exhibits high specificity, strong fluorescence, photostability, and minimal impact on cell viability.
This compound: An Unvalidated Candidate
This compound is a fluorescent compound suggested for studying the fungal cell wall. However, a comprehensive review of scientific literature and technical documentation reveals a lack of peer-reviewed studies that validate its efficacy, specificity, and performance in comparison to established probes. While it is commercially available, detailed experimental protocols and quantitative data on its use for fungal cell wall staining are not readily accessible. Researchers should exercise caution and perform extensive internal validation before incorporating this probe into their studies.
Established Fungal Cell Wall Probes: A Performance Comparison
In contrast to this compound, Calcofluor White, WGA, and ConA are extensively documented and validated probes for fungal cell wall analysis. The following sections provide a detailed comparison of these alternatives.
Data Presentation: Quantitative Comparison of Fungal Cell Wall Probes
| Probe | Target Component | Excitation Max (nm) | Emission Max (nm) | Advantages | Limitations |
| Calcofluor White | Chitin and Cellulose (β-1,3 and β-1,4 polysaccharides)[1][2] | ~347-380[3][4] | ~433-475[4] | Bright fluorescence, rapid staining.[2][3] | Non-specific binding to other polysaccharides, potential for background fluorescence in tissues.[3] |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine and Sialic acid residues in Chitin[5] | Varies with conjugate (e.g., ~495 for Alexa Fluor 488) | Varies with conjugate (e.g., ~519 for Alexa Fluor 488) | High specificity for chitin, available in various fluorescent conjugates. | Can also bind to glycoproteins on mammalian cells.[6] |
| Concanavalin A (ConA) | α-mannopyranosyl and α-glucopyranosyl residues in Mannoproteins and Glucans[7][8] | Varies with conjugate (e.g., ~495 for Alexa Fluor 488) | Varies with conjugate (e.g., ~519 for Alexa Fluor 488) | Specific for mannans and glucans, useful for studying the outer cell wall layer, available in various fluorescent conjugates.[7] | Staining can be dependent on the fungal species and growth conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the three established fungal cell wall probes.
Calcofluor White Staining Protocol
This protocol is a general guideline for staining fungal elements.
Materials:
-
Calcofluor White stock solution (e.g., 1 g/L)
-
10% Potassium Hydroxide (KOH)
-
Microscope slides and coverslips
-
Fungal specimen
Procedure:
-
Place a small amount of the fungal specimen on a clean microscope slide.[2]
-
Add one drop of 10% KOH to the specimen to clear cellular debris.[2]
-
Add one drop of Calcofluor White solution to the slide.[2]
-
Gently place a coverslip over the specimen, avoiding air bubbles.
-
Incubate for 1-5 minutes at room temperature.[2]
-
Observe under a fluorescence microscope using a UV excitation filter.[3]
Expected Results: Fungal cell walls will fluoresce bright blue-white or apple-green, depending on the filter set used.[2][3]
Wheat Germ Agglutinin (WGA) Staining Protocol
This protocol is for staining fixed fungal cells with a fluorescently conjugated WGA.
Materials:
-
Fluorescently labeled WGA (e.g., WGA-Alexa Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fungal cell culture
Procedure:
-
Harvest fungal cells and wash twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Prepare a working solution of the WGA conjugate in PBS (typically 1-10 µg/mL).[9]
-
Incubate the cells with the WGA working solution for 10-30 minutes at room temperature, protected from light.[5]
-
Wash the cells three times with PBS to remove unbound conjugate.
-
Resuspend the cells in PBS and mount on a microscope slide for observation.
Concanavalin A (ConA) Staining Protocol
This protocol outlines the staining of fungal cell walls using a fluorescently conjugated ConA.
Materials:
-
Fluorescently labeled ConA (e.g., ConA-FITC)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fungal cell culture
Procedure:
-
Harvest fungal cells and wash twice with HBSS or PBS.
-
Prepare a working solution of the ConA conjugate in HBSS or PBS (typically 50-200 µg/mL).[10]
-
Incubate the cells with the ConA working solution for 15-30 minutes at room temperature or 37°C, protected from light.[10]
-
Wash the cells twice with HBSS or PBS to remove unbound conjugate.[10]
-
Resuspend the cells in HBSS or PBS and analyze by fluorescence microscopy or flow cytometry.
Mandatory Visualizations
Logical Relationship of Fungal Cell Wall Components and Probe Targets
Caption: Specificity of common fluorescent probes for fungal cell wall components.
Experimental Workflow for Fungal Cell Wall Staining and Visualization
Caption: A generalized experimental workflow for fluorescent staining of fungal cell walls.
References
- 1. journals.asm.org [journals.asm.org]
- 2. microbenotes.com [microbenotes.com]
- 3. dalynn.com [dalynn.com]
- 4. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 5. biotium.com [biotium.com]
- 6. reprocell.com [reprocell.com]
- 7. biotium.com [biotium.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotium.com [biotium.com]
A Comparative Analysis of the Anticancer Activity of Benzoxazole Analogues
Introduction: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structure, considered an isostere of natural nucleic acid bases like adenine and guanine, allows for effective interaction with biological macromolecules.[2][3] This has led to the development of numerous benzoxazole derivatives exhibiting potent anticancer effects, making it a "privileged" structure in the design of novel cancer therapeutics.[1][4] This guide provides an objective comparison of the anticancer activity of various benzoxazole analogues, supported by experimental data, to aid researchers and drug development professionals.
Comparative In Vitro Anticancer Activity
The potency of a potential anticancer drug is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of cancer cells by 50%. A lower IC50 value signifies higher potency. The following tables summarize the in vitro anticancer activity of representative benzoxazole analogues against various human cancer cell lines from recent studies.
Table 1: IC50 Values (µM) of Benzoxazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 12l (5-methylbenzoxazole derivative) | HepG2 (Liver) | 10.50 | Sorafenib | 5.57 | [5] |
| MCF-7 (Breast) | 15.21 | Sorafenib | 6.46 | [5] | |
| 8d (Modified benzoxazole) | HepG2 (Liver) | 2.43 | Sorafenib | 3.40 | [6] |
| HCT116 (Colon) | 2.79 | Sorafenib | 5.30 | [6] | |
| MCF-7 (Breast) | 3.43 | Sorafenib | 4.21 | [6] | |
| Naphthoxazole with Cl | T47D (Breast) | 2.18 | Cisplatin | ~2.50 | [7] |
| A549 (Lung) | 2.89 | Cisplatin | ~2.50 | [7] | |
| Compound 19 (4-NO2 derivative) | SNB-75 (CNS) | 8.4 (nM) | - | - | [8] |
| Compound 20 (4-SO2NH2 derivative) | SNB-75 (CNS) | 7.6 (nM) | - | - | [8] |
Note: Activity for Compounds 19 and 20 is reported in nanomolar (nM) concentration, indicating very high potency.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of the substituents on the core structure.[1] SAR studies reveal critical insights for optimizing these molecules for higher efficacy and selectivity.
-
Substitution at the 2-position: The group attached at the 2-position of the benzoxazole ring is crucial. Linking other heterocyclic systems like quinoline, quinoxaline, or substituted phenyl rings often enhances activity.[4][9]
-
Substituents on the Benzene Ring: Electron-withdrawing groups, such as nitro (NO2), chloro (Cl), and bromo (Br), at specific positions on an attached phenyl ring have been shown to improve anti-proliferative activity against cancer cells.[10] For instance, a 4-NO2 or 4-SO2NH2 substitution can lead to highly potent compounds.[8]
-
Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule, for example, by adding longer hydrocarbon chains, can sometimes enhance cell membrane permeability and lead to greater cytotoxic effects.[4]
-
Scaffold Hybridization: Fusing the benzoxazole moiety with other pharmacologically active scaffolds like 1,3,4-oxadiazole or triazole has yielded hybrid compounds with significant anticancer activity.[3][4]
Mechanism of Action: Targeting Key Signaling Pathways
Many potent benzoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways essential for tumor growth and survival.[11]
Inhibition of VEGFR-2 and Induction of Apoptosis
A significant mechanism for several benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] VEGFR-2 is a critical receptor tyrosine kinase that promotes angiogenesis, the formation of new blood vessels that tumors need to grow.[1] By blocking VEGFR-2, these compounds can starve the tumor of its blood supply.
Furthermore, active benzoxazoles trigger the intrinsic apoptosis pathway. This is often characterized by:
-
Cell Cycle Arrest: Compounds can arrest the cell cycle, particularly at the G1 or Pre-G1 phase, preventing cancer cells from dividing.[5]
-
Modulation of Apoptotic Proteins: They increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2.[5][11][12] This shift in balance pushes the cell towards apoptosis.
-
Caspase Activation: The compounds lead to a significant elevation in the levels of executioner caspases, such as Caspase-3, which are enzymes that dismantle the cell during apoptosis.[5][11]
Experimental Protocols
The evaluation of the anticancer activity of benzoxazole analogues involves standardized in vitro assays. The following sections detail a typical experimental workflow and the protocol for the widely used MTT assay.
General Experimental Workflow
The process of screening new compounds involves several key stages, from initial cytotoxicity assessment to deeper mechanistic studies.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[14][15]
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Benzoxazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow the cells to adhere.[1][16]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzoxazole compounds. A control group receives medium with DMSO only. The plates are incubated for a specified period, typically 48-72 hours.[17]
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][16][17]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals. The plate is gently shaken for about 15 minutes to ensure complete dissolution.[13][15]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[13][15]
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[1]
Conclusion
Benzoxazole and its analogues continue to be a highly promising class of compounds in the development of novel anticancer agents.[4][18] Comparative analysis demonstrates that structural modifications, particularly at the 2-position of the benzoxazole core and on attached phenyl rings, can yield derivatives with exceptionally high potency, sometimes in the nanomolar range.[8] The primary mechanisms of action often involve the inhibition of crucial tyrosine kinases like VEGFR-2 and the induction of apoptosis through the modulation of key regulatory proteins.[5][12] The detailed protocols and workflows provided herein offer a standardized framework for the continued evaluation and optimization of these valuable therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation [mdpi.com]
evaluating the specificity of 4-Amino-2-benzooxazol-2-yl-phenol for mitochondrial imaging
A Comparative Guide to Mitochondrial Imaging Probes: Evaluating the Specificity of Benzoxazole-Based Dyes
For researchers, scientists, and drug development professionals, the precise visualization of mitochondria is paramount to understanding cellular metabolism, disease pathogenesis, and drug-induced toxicity. The ideal mitochondrial probe should exhibit high specificity, photostability, and low cytotoxicity, allowing for clear and accurate imaging in live cells. This guide provides a comprehensive comparison of benzoxazole-based fluorescent probes for mitochondrial imaging against established alternatives, supported by experimental data and detailed protocols.
While the specific compound 4-Amino-2-benzooxazol-2-yl-phenol is not extensively documented as a mitochondrial imaging agent in publicly available literature, the broader class of benzoxazole and related benzothiazole derivatives has emerged as a versatile scaffold for developing novel mitochondrial probes.[1][2][3] These probes offer unique photophysical properties and the potential for functional imaging of mitochondrial processes.
Performance Comparison of Mitochondrial Probes
The selection of a mitochondrial probe is dictated by the specific experimental requirements, including the cell type, instrumentation, and the desired endpoint (e.g., morphological analysis, membrane potential measurement, or detection of specific analytes). The following tables summarize the key characteristics of representative benzoxazole-based probes and commonly used mitochondrial dyes.
Table 1: Photophysical and Staining Properties of Mitochondrial Probes
| Probe Class | Example Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Mitochondrial Targeting Mechanism | Fixability |
| Benzoxazole-Based | Benzoxadiazole-H2S Probe | ~468 | ~550 | High (Turn-on) | Lipophilic Cation | Not Specified |
| Platinum-Benzoxazole | ~350-450 | ~500-600 | 0.48 | Lipophilic Cation | Not Specified | |
| BzT-OH (Benzothiazole) | 420 | 520 | High | Lipophilic Cation | Not Specified | |
| Carbocyanine | JC-1 | ~514 (monomer) | ~529 (monomer) | Not Applicable | Lipophilic Cation, MMP-dependent | No |
| ~585 (J-aggregate) | ~590 (J-aggregate) | |||||
| Rhodamine | TMRM | ~548 | ~573 | ~0.3 | Lipophilic Cation, MMP-dependent | No |
| MitoTracker Red CMXRos | ~579 | ~599 | ~0.4 | Lipophilic Cation & Thiol-reactive | Yes | |
| Other | MitoTracker Green FM | ~490 | ~516 | ~0.8 | Lipophilic Cation & Thiol-reactive | Yes |
Data is compiled from various sources and may vary depending on the specific derivative and experimental conditions.
Table 2: Functional Characteristics and Cytotoxicity
| Probe Class | Example Probe | Parameter Measured | Cytotoxicity | Photostability |
| Benzoxazole-Based | Benzoxadiazole-H2S Probe | Hydrogen Sulfide | Low | Good |
| Platinum-Benzoxazole | Photosensitizer for PDT | High upon irradiation | Good | |
| BzT-OH (Benzothiazole) | pH, Cysteine | Low | Good | |
| Carbocyanine | JC-1 | Mitochondrial Membrane Potential | Moderate | Moderate |
| Rhodamine | TMRM | Mitochondrial Membrane Potential | Low at nM concentrations | Moderate |
| MitoTracker Red CMXRos | Mitochondrial Morphology | Low | High | |
| Other | MitoTracker Green FM | Mitochondrial Morphology | Low | High |
Experimental Protocols
Accurate and reproducible mitochondrial imaging relies on meticulous experimental protocols. Below are generalized methodologies for using benzoxazole-based probes and the widely used MitoTracker Red CMXRos.
General Protocol for Staining with Benzoxazole-Based Probes
-
Probe Preparation: Prepare a stock solution of the benzoxazole-based probe (e.g., 1 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the final working concentration (typically in the range of 100 nM to 10 µM, which needs to be optimized for each probe and cell line).
-
Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or phosphate-buffered saline (PBS).
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the specific benzoxazole derivative.
Protocol for Staining with MitoTracker Red CMXRos
-
Probe Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining Solution: Dilute the MitoTracker stock solution in pre-warmed serum-free medium to a final concentration of 50-500 nM.
-
Cell Staining: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with fresh, pre-warmed medium.
-
Imaging: The cells can be imaged live. For fixation, after staining, the cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization if co-staining with antibodies is required.
Signaling Pathways and Mechanisms
The accumulation of most mitochondrial probes is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Caption: Mechanism of cationic fluorescent probe accumulation in mitochondria.
The negative charge of the mitochondrial matrix, maintained by the electron transport chain, drives the accumulation of lipophilic cationic probes.[4]
Experimental Workflow for Probe Comparison
A systematic evaluation of a novel mitochondrial probe involves a series of experiments to characterize its performance and specificity.
Caption: Experimental workflow for evaluating a new mitochondrial probe.
This workflow ensures a thorough characterization of a probe's suitability for mitochondrial imaging.
References
- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Transformed African Green Monkey Kidney Fibroblast Cells (COS-7) [micro.magnet.fsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
Comparative Guide to the Cellular Cross-Reactivity of 4-Amino-2-benzooxazol-2-yl-phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential cellular cross-reactivity of the compound 4-Amino-2-benzooxazol-2-yl-phenol. Due to the limited publicly available data on the specific off-target profile of this molecule, this document focuses on the biological activities of structurally related benzoxazole derivatives and outlines key experimental protocols to enable researchers to perform comprehensive cross-reactivity studies.
Introduction to this compound and the Benzoxazole Scaffold
The benzoxazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. This structural motif is known to interact with various enzymes, receptors, and other cellular proteins, highlighting the potential for cross-reactivity. Understanding the selectivity of any benzoxazole-containing compound, such as this compound, is therefore critical for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
Known Biological Activities of Structurally Related Compounds
While specific data for this compound is scarce, studies on close analogs provide insights into its potential cellular interactions.
Table 1: Biological Activities of Benzoxazole Derivatives
| Compound Name | Structure | Known Interacting Cellular Structures/Pathways | Reported Activity |
| 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | Similar core, with a chlorine substitution | Catalase, Superoxide Dismutase, Cyclooxygenase-2 (COX-2), Nrf2 pathway, NF-kB pathway | Antioxidant, Anti-inflammatory |
| 2-(2-Benzoxazol-2-yl-phenol) derivatives | Core scaffold with various substitutions | Jumonji domain-containing protein 3 (JMJD3) | Histone demethylase inhibition |
| General Benzoxazole Scaffolds | Benzoxazole core | Various kinases, G-protein coupled receptors (GPCRs), ion channels, DNA | Antimicrobial, anticancer, anti-inflammatory, fluorescent probes for cellular components |
The data presented for related compounds suggests that this compound could potentially interact with proteins involved in oxidative stress, inflammation, and epigenetic regulation. Kinases are also a prominent potential off-target class for this scaffold.
Experimental Protocols for Assessing Cross-Reactivity
To determine the specific cross-reactivity profile of this compound, a combination of in vitro and cell-based assays is recommended. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor or protein by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Preparation of Reagents:
-
Prepare a cell membrane fraction or purified protein expressing the target of interest.
-
Select a suitable radioligand with high affinity and specificity for the target.
-
Prepare a series of dilutions of this compound and a known unlabeled competitor (for positive control).
-
Prepare an assay buffer appropriate for the target protein.
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to each well.
-
Add the diluted test compound or unlabeled competitor.
-
Add the radioligand at a concentration near its dissociation constant (Kd).
-
Initiate the binding reaction by adding the membrane/protein preparation.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Kinase Selectivity Profiling
Given that many small molecules unintentionally inhibit kinases, screening against a broad kinase panel is a critical step in assessing cross-reactivity.
Protocol (using a commercial kinase panel service):
-
Compound Submission:
-
Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
-
Assay Format Selection:
-
Choose the screening format, typically a single high concentration (e.g., 10 µM) for initial screening or a multi-dose response (e.g., 10-point curve) for more detailed analysis.
-
Select the desired panel of kinases to be tested against.
-
-
Assay Performance (by the service provider):
-
Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP filter binding) or a luminescence-based assay (e.g., ADP-Glo™).
-
The test compound is incubated with each kinase, its specific substrate, and ATP.
-
The amount of phosphorylated substrate is quantified to determine the percent inhibition caused by the compound.
-
-
Data Analysis:
-
The results are provided as a percentage of inhibition for each kinase at the tested concentration(s).
-
For multi-dose experiments, IC50 values are calculated for each interaction.
-
The data is often visualized as a dendrogram or a heatmap to provide a clear overview of the selectivity profile.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® allows for the assessment of target engagement in a more physiologically relevant cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be performed for a specific target or on a proteome-wide scale to identify off-targets.
Protocol (for a specific target):
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer).
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration-dependent stabilization and calculate an EC50 value.
-
Comparison of Methodologies
Table 2: Comparison of Cross-Reactivity Assessment Methods
| Method | Principle | Throughput | Cellular Context | Information Provided | Key Advantage |
| Competitive Radioligand Binding | Displacement of a radiolabeled ligand from a purified target | High | No (in vitro) | Binding affinity (Ki) | Gold standard for quantifying binding affinity. |
| Kinase Selectivity Profiling | Measurement of enzymatic activity inhibition across a kinase panel | High | No (in vitro) | Selectivity profile, IC50 values | Broadly screens a common class of off-targets. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of target proteins | Medium to High | Yes (in situ) | Target engagement, EC50 | Confirms target binding within a cellular environment. |
| Chemoproteomics (e.g., Affinity Pulldown-MS) | Affinity capture of interacting proteins from cell lysates | Low to Medium | Yes (cell lysate) | Identification of direct binding partners | Unbiased identification of on- and off-targets. |
Conclusion and Recommendations
For a comprehensive assessment of this compound's selectivity, a tiered approach is recommended:
-
Initial Broad Screening: Perform a kinase panel screen at a single high concentration to identify potential kinase off-targets.
-
In-depth Affinity Determination: For any identified high-priority potential off-targets (based on screening hits or literature on analogs), conduct competitive radioligand binding assays to determine binding affinities (Ki values).
-
Cellular Target Validation: Use CETSA® to confirm target engagement for both the intended target and key off-targets in a cellular context.
-
Unbiased Off-Target Discovery: For a more comprehensive and unbiased view, especially if unexpected cellular phenotypes are observed, employ chemoproteomics techniques to identify the full spectrum of binding partners.
By following these experimental strategies, researchers can build a robust cross-reactivity profile for this compound, leading to a more accurate understanding of its biological effects and a stronger foundation for any potential therapeutic development.
A Comparative Guide to the Photostability of 4-Amino-2-benzooxazol-2-yl-phenol and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data in fluorescence-based assays and imaging. Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is a critical performance metric that directly impacts the quality and duration of experiments. This guide provides a comparative assessment of the photostability of 4-Amino-2-benzooxazol-2-yl-phenol against other widely used fluorophores, supported by available quantitative data and detailed experimental methodologies.
Understanding Photostability
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescent properties. This phenomenon occurs when a fluorophore, after repeated cycles of excitation and emission, undergoes chemical alterations, often mediated by reactive oxygen species. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical microenvironment. A higher photostability allows for longer or more intense illumination, which is crucial for applications such as live-cell imaging, super-resolution microscopy, and high-throughput screening.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore can be quantified by various parameters, most notably the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a fluorophore will be photobleached after absorbing a photon; a lower value indicates higher photostability. The half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.
The following table summarizes available data on the photophysical properties and photostability of this compound and other common fluorophores. Direct comparison of photostability values across different studies can be challenging due to variations in experimental conditions.
| Fluorophore | Class | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| This compound | Benzoxazole (ESIPT) | ~350-400 | ~450-550 | Variable | Data not available | Potentially High[1][2] |
| Fluorescein (FITC) | Xanthene | 495 | 519 | ~0.93 | ~3-5 x 10⁻⁵[3] | Low[3] |
| Rhodamine B | Xanthene | 554 | 578 | ~0.31 (in water) | ~10⁻⁶ - 10⁻⁷[3] | Moderate[3] |
| Cyanine 5 (Cy5) | Cyanine | 649 | 670 | ~0.20 | ~5 x 10⁻⁶[3] | High[3] |
| Alexa Fluor 488 | Alexa Dye | 495 | 519 | 0.92[4] | Data not available | High |
Experimental Protocols
To ensure a fair and accurate comparison of fluorophore photostability, a standardized experimental protocol is essential. Below is a detailed methodology for assessing the photobleaching of fluorophores in solution.
Protocol: Measurement of Photobleaching in Solution
Objective: To quantify and compare the photostability of different fluorophores by measuring the decrease in their fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Reference fluorophores (e.g., Fluorescein, Rhodamine B, Cy5, Alexa Fluor 488)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))
-
Spectrofluorometer or a fluorescence microscope with a camera and a stable light source (e.g., xenon arc lamp or laser)
-
Quartz cuvettes or microscope slides and coverslips
-
Neutral density filters
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore in a suitable solvent.
-
Dilute the stock solutions to a working concentration that yields an absorbance of 0.05 - 0.1 at the excitation maximum to minimize inner filter effects.
-
-
Instrumentation Setup (Spectrofluorometer):
-
Set the excitation and emission wavelengths to the respective maxima for each fluorophore.
-
Set the slit widths to achieve a good signal-to-noise ratio.
-
Use a continuous illumination mode.
-
-
Instrumentation Setup (Fluorescence Microscope):
-
Place the fluorophore solution on a microscope slide and cover with a coverslip.
-
Select the appropriate filter cube for the fluorophore being tested.
-
Use a high numerical aperture objective to focus the light on the sample.
-
Set the camera to acquire images at regular intervals (e.g., every 10 seconds).
-
-
Photobleaching Measurement:
-
Place the sample in the instrument and record the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals until the signal has decayed significantly (e.g., to less than 10% of the initial intensity).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized intensity (I/I₀) as a function of time.
-
Determine the photobleaching half-life (t₁/₂) as the time at which the normalized intensity reaches 0.5.
-
For a more quantitative comparison, the photobleaching quantum yield (Φb) can be calculated if the photon flux of the light source is known.
-
Signaling Pathway and Experimental Workflow Diagrams
The utility of photostable fluorophores is evident in their application for visualizing complex biological processes. Below are diagrams of common signaling pathways where such probes are employed.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
References
- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
comparative study of the biological activities of different benzoxazole isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of different benzoxazole isomers, supported by experimental data. Benzoxazole and its isomers are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological efficacy and mechanism of action of these compounds are significantly influenced by the nature and position of substituents on the benzoxazole core, as well as the isomeric form of the heterocyclic ring itself, such as in the case of benzisoxazole.[1][3]
Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms in cancer cells, including the inhibition of crucial signaling pathways and induction of apoptosis.[4] A key target for some benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[5][6][7][8]
Comparative In Vitro Anticancer Activity of Benzoxazole and Benzisoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzoxazole and benzisoxazole derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivatives | |||
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | [4] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [4] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [4] | |
| 2-Arylbenzoxazole (Compound 40) | NCI-H460 (NSCLC) | 0.4 | [4] |
| 2-Arylbenzoxazole (Compound 33) | NCI-H460 (NSCLC) | 1.1 | [4] |
| Benzoxazole Derivative (Compound 12l) | HepG2 (Liver) | 10.50 | [6][8] |
| MCF-7 (Breast) | 15.21 | [6][8] | |
| Modified Benzoxazole (Compound 8d) | MCF-7 (Breast) | 3.43 | [9] |
| HCT116 (Colon) | 2.79 | [9] | |
| HepG2 (Liver) | 2.43 | [9] | |
| Benzisoxazole Derivatives | |||
| Estradiol-benzisoxazole hybrid | DU-145 (Prostate) | <10 | [10] |
| PC3 (Prostate) | <10 | [10] | |
| HeLa (Cervical) | <10 | [10] | |
| Benzisoxazole-substituted-allyl derivative (Compound 67) | HT-29 (Colon) | Data not specified | [11] |
| Benzisoxazole-derived 1,2,3-triazole (Compound 75) | MV4-11 (Leukemia) | 2 | [11] |
Signaling Pathway: Inhibition of VEGFR-2 by Benzoxazole Derivatives
The diagram below illustrates the signaling pathway of VEGFR-2 and its inhibition by benzoxazole derivatives, a key mechanism for their anti-angiogenic and anticancer effects.[5][6][7][8]
Anti-inflammatory Activity
Certain benzoxazole isomers have demonstrated significant anti-inflammatory properties. Their mechanism of action can involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.[12][13][14][15][16]
Comparative In Vivo Anti-inflammatory Activity of Benzoxazole Derivatives
The following table summarizes the percentage of edema inhibition by various substituted benzoxazole derivatives in the carrageenan-induced paw edema model in rats, a standard in vivo assay to assess acute anti-inflammatory activity.
| Compound/Isomer | Inhibition of Edema (%) at 5 mg/kg | Reference |
| Substituted 1,2-benzoxazolone (8b) | 66.1 | [10] |
| 3-chloro-1,2-benzoxazole (9b) | 66.1 | [10] |
| Substituted 1,2-benzoxazolone (8a) | 45 (analgesic activity) | [10] |
| 3-chloro-1,2-benzoxazole (9c) | 54 (analgesic activity) | [10] |
Signaling Pathway: Modulation of NF-κB by Benzoxazole Derivatives
The diagram below illustrates the NF-κB signaling pathway and its potential modulation by benzoxazole derivatives, leading to their anti-inflammatory effects.
Antimicrobial Activity
Benzoxazole and its derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[17][18][19][20] The position and nature of substituents on the benzoxazole ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Comparative Antimicrobial Activity of Benzoxazole Isomers
The following table presents the Minimum Inhibitory Concentration (MIC) values of different benzoxazole derivatives against a selection of microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb) | Pseudomonas aeruginosa | 25 | [21] |
| Candida albicans | 6.25 | [21] | |
| 2,5-disubstituted benzoxazole (5c) | Bacillus subtilis | 3.12 | [19] |
| 2,5-disubstituted benzoxazole (5e) | Bacillus subtilis | 3.12 | [19] |
| 2,5-disubstituted benzoxazole (5e) | Pseudomonas aeruginosa | Data not specified | [19] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | Escherichia coli | 64 | [20] |
| Pseudomonas aeruginosa | 64 | [20] | |
| Staphylococcus aureus | 128 | [20] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2][22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole derivatives and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[24][25][26][27][28][29][30][31]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in sterile saline)
-
Benzoxazole derivatives
-
Plethysmometer or calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the benzoxazole derivatives or the standard drug to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[27]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group (carrageenan only) at each time point.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][32][33][34][35]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Benzoxazole derivatives
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in broth, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[33]
-
Serial Dilution: Prepare two-fold serial dilutions of the benzoxazole derivatives in the broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader to measure absorbance.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Modulation of NF-κB Signaling as a Therapeutic Target in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]
- 17. protocols.io [protocols.io]
- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. | Semantic Scholar [semanticscholar.org]
- 20. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 33. microbe-investigations.com [microbe-investigations.com]
- 34. m.youtube.com [m.youtube.com]
- 35. bio-protocol.org [bio-protocol.org]
Validating the Mechanism of Action of Novel Benzoxazole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the mechanism of action of novel benzoxazole-based drugs, supported by experimental data and detailed protocols to aid in their validation and development.
I. Comparative Performance Analysis
The efficacy of benzoxazole derivatives is intrinsically linked to their substitution patterns, which dictate their target specificity and potency. Below is a comparative summary of their performance in key therapeutic areas against established alternatives.
Anticancer Activity
Benzoxazole derivatives exert their anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt pathway.
Table 1: Comparative Anticancer Activity of Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Benzoxazole-Benzamide Conjugate 1 | HCT-116 (Colon) | 7.8 ± 0.015 | Sorafenib | 11.6 ± 1.00 | [1] |
| Benzoxazole-Benzamide Conjugate 11 | MCF-7 (Breast) | 9.5 ± 0.009 | Sorafenib | - | [1] |
| 2-Arylbenzoxazole 40 | NCI-H460 (NSCLC) | 0.4 | - | - | [2] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid 10b | A549 (Lung) | 0.13 ± 0.014 | - | - | [2] |
| Benzoxazole derivative 8d | HepG2 (Liver) | 2.43 | Sorafenib | 3.40 | [3] |
| Benzoxazole derivative 12l | HepG2 (Liver) | 10.50 | Sorafenib | - | [4] |
| Benzoxazole derivative 4 | HCT116 (Colon) | - | 5-Fluorouracil | - | [5] |
| Benzoxazole derivative 6 | HCT116 (Colon) | - | 5-Fluorouracil | - | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. NSCLC: Non-Small Cell Lung Cancer.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.
Table 2: Comparative Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound/Derivative | Assay | % Inhibition | Standard Drug | Standard Drug % Inhibition | Reference |
| 2-Substituted Benzoxazole 2a | Carrageenan-induced paw edema | Potent | Diclofenac | - | [6] |
| 2-Substituted Benzoxazole 3a | Carrageenan-induced paw edema | Significant | Ibuprofen | 64.7% | [5] |
| Methyl 2-(arylideneamino) benzoxazole-5-carboxylate SH1 | Carrageenan-induced paw edema | Significant | Diclofenac Sodium | - | [7] |
| 2-(2-arylphenyl)benzoxazole 3n | Carrageenan-induced paw edema | More potent | Diclofenac, Celecoxib | - | [8] |
Antimicrobial Activity
Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity of Benzoxazole Derivatives (MIC in µM)
| Compound/Derivative | Bacillus subtilis | Escherichia coli | Candida albicans | Standard Drug (Ofloxacin/Fluconazole) | Reference |
| Benzoxazole derivative 1 | - | - | 0.34 x 10⁻³ | Fluconazole | [9] |
| Benzoxazole derivative 10 | 1.14 x 10⁻³ | - | - | Ofloxacin | [9] |
| Benzoxazole derivative 13 | - | - | - | Ofloxacin | [9] |
| Benzoxazole derivative 19 | - | - | - | Fluconazole | [9] |
| Benzoxazole derivative 24 | - | 1.40 x 10⁻³ | - | Ofloxacin | [9] |
| Benzoxazole derivative II | - | >200 µg/ml | - | - | [10] |
| Benzoxazole derivative III | - | >200 µg/ml | - | - | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
II. Key Signaling Pathways and Mechanisms of Action
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Several benzoxazole derivatives have been designed as potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
PI3K/Akt Signaling Pathway Modulation
The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers. Benzoxazole derivatives can induce apoptosis by inhibiting this pathway.
Caption: Modulation of the PI3K/Akt signaling pathway by benzoxazole derivatives.
III. Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the mechanism of action of novel benzoxazole-based drugs.
Experimental Workflow for Anticancer Drug Validation
Caption: General experimental workflow for validating anticancer benzoxazole drugs.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for 24-48 hours.[12]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of the benzoxazole derivative and a vehicle control for a predetermined time.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt overnight at 4°C.[8][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the kinase activity of VEGFR-2 and the inhibitory effect of benzoxazole derivatives.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption, measured as an increase in luminescence, indicates inhibition of the kinase.[2]
Protocol:
-
Prepare Master Mix: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).[14]
-
Plate Setup: Add the master mix to the wells of a white 96-well plate.[2]
-
Add Inhibitor: Add serial dilutions of the benzoxazole derivative to the test wells. Add a vehicle control to the positive control wells.[14]
-
Initiate Reaction: Add recombinant human VEGFR-2 enzyme to the test and positive control wells to start the kinase reaction. Add buffer without the enzyme to the blank wells.[14]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[14]
-
Stop Reaction and Detect ATP: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.[14]
-
Measure Luminescence: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 activity inhibition for each concentration of the benzoxazole derivative compared to the positive control.
IV. Conclusion
Novel benzoxazole-based drugs represent a versatile class of therapeutic agents with significant potential in oncology, inflammation, and infectious diseases. Validating their mechanism of action through rigorous and comparative experimental studies is paramount for their successful clinical translation. This guide provides a framework for such validation, offering comparative data, insights into key signaling pathways, and detailed experimental protocols to facilitate further research and development in this promising field. The continued exploration of the structure-activity relationships of benzoxazole derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Safe Disposal of 4-Amino-2-benzooxazol-2-yl-phenol: A Procedural Guide
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 4-Amino-2-benzooxazol-2-yl-phenol. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a chemical compound utilized in various research and development applications, including the study of fungal cell walls. Due to its hazardous nature as a skin, eye, and respiratory irritant, strict adherence to safety protocols is mandatory.[1][2] This procedure is designed for researchers, scientists, and drug development professionals to manage waste streams containing this compound in a manner that complies with general laboratory safety standards and hazardous waste regulations.
Hazard Profile and Safety Summary
Prior to handling, it is crucial to be aware of the hazards associated with this compound and its analogs. The following table summarizes the key hazard information derived from available Safety Data Sheets (SDS).
| Hazard Category | Description | GHS Hazard Statement(s) | Source(s) |
| Skin Irritation | Causes skin irritation. | H315 | [1] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [1] |
| Allergic Skin Reaction | May cause an allergic skin reaction. | H317 | [2] |
Personal Protective Equipment (PPE)
A foundational aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form, including during disposal procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or allergic reactions. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of irritating dust or fumes. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with institutional and regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, have a secure screw-top lid, and be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Disposable labware such as pipette tips and centrifuge tubes should be collected in a designated container for solid chemical waste.
-
Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.
-
2. Empty Container Disposal:
Empty containers that once held this compound must be handled as hazardous waste until properly cleaned.
-
Thoroughly empty all contents from the container.[4]
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid hazardous waste.[4]
-
For containers of highly toxic chemicals (a conservative approach for research compounds), the first three rinses must be collected as hazardous waste.[4]
-
After triple rinsing and allowing the container to air-dry completely in a well-ventilated area (like a fume hood), obliterate or remove the original label.[5]
-
The cleaned and dried container can then be disposed of according to institutional policies for non-hazardous lab glass or plastic.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.
-
Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. 293737-93-6 Cas No. | 4-Amino-2-(5-chloro-benzooxazol-2-yl)-phenol | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. echemi.com [echemi.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 4-Amino-2-benzooxazol-2-yl-phenol
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for handling 4-Amino-2-benzooxazol-2-yl-phenol. Given that the toxicological properties of this specific compound have not been fully investigated, a highly conservative, risk-averse approach is mandatory to ensure personnel safety.[1] The following procedures are based on best practices for handling potent chemical compounds of unknown toxicity.
Hazard Summary
Potential Health Effects:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through all potential routes. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[3] |
| Hand Protection | Double-gloving with nitrile gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection.[3] |
| Body Protection | Disposable lab coat with tight-fitting cuffs | A disposable lab coat prevents contamination of personal clothing and should be disposed of as hazardous waste after use or in case of contamination.[3] |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator (for solid/powder) or an organic vapor cartridge respirator (for solutions) | Protects against inhalation of fine particles or vapors. A powered air-purifying respirator (PAPR) may be necessary for extended operations.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from potential spills. Shoe covers should be considered in high-potency compounding areas.[3] |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound should be conducted within a certified chemical fume hood or a containment device like a glove box to prevent exposure.[3]
1. Pre-Handling:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Verify that all necessary PPE is available in the correct sizes and in good condition.[3]
-
Have a spill kit appropriate for potent powder compounds readily available.[3]
2. Handling the Compound:
-
Don all required PPE as listed in the table above before entering the designated handling area.
-
Carefully weigh the desired amount of the solid compound within the fume hood.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
After handling, decontaminate the work area following established laboratory procedures.
-
Carefully remove and dispose of the outer pair of gloves immediately.
-
Remove the remaining PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weighing papers, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
